molecular formula C17H16BrNO4S B2769120 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1797144-02-5

1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Katalognummer: B2769120
CAS-Nummer: 1797144-02-5
Molekulargewicht: 410.28
InChI-Schlüssel: WYQXZTWKKJHUDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic chemical building block of high interest in medicinal chemistry and drug discovery research, specifically due to its incorporation of the azetidine scaffold. The azetidine ring is a saturated four-membered nitrogen heterocycle that has garnered significant attention for its favorable properties, including molecular rigidity and improved metabolic stability, making it a valuable bioisostere for common functional groups in lead optimization efforts . Compounds featuring the azetidine moiety demonstrate a diverse and important range of pharmacological activities in preclinical research, such as anticancer, anti-inflammatory, antidiabetic, and antiviral effects, and are also being investigated for the treatment of central nervous system disorders . The specific structural motifs present in this compound—a benzoyl group and a benzenesulfonyl group—are commonly found in molecules designed to modulate enzyme activity, including protein kinases . Furthermore, the sulfonyl group is a key feature in several known inhibitors of leukocyte adhesion mediated by VLA-4 (Very Late Antigen-4), a target implicated in inflammatory and autoimmune diseases like asthma, multiple sclerosis, and inflammatory bowel disease . This makes 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine a promising candidate for researchers developing novel therapeutic agents in these fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(3-bromophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c1-23-14-5-7-15(8-6-14)24(21,22)16-10-19(11-16)17(20)12-3-2-4-13(18)9-12/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQXZTWKKJHUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of its core components: the azetidine ring, the 3-bromobenzoyl group, and the 4-methoxybenzenesulfonyl moiety. We postulate a primary hypothesis centered on the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, and a secondary hypothesis involving the inhibition of matrix metalloproteinases (MMPs), key enzymes in tissue remodeling and cancer metastasis. This guide provides a comprehensive framework for investigating these hypotheses, including detailed experimental protocols and the underlying scientific rationale.

Introduction: A Molecule Designed with Purpose

The compound 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic molecule designed to leverage the advantageous pharmacological properties of its constituent chemical motifs. The azetidine scaffold is a "privileged" structure in medicinal chemistry, known for conferring metabolic stability and conformational rigidity, which can enhance binding to biological targets.[1][2][3] The incorporation of a bromobenzoyl group is intended to increase lipophilicity, potentially improving cell membrane permeability.[4][5] Furthermore, the methoxybenzenesulfonyl group is a common feature in molecules designed to target enzymatic active sites, including those of kinases and proteases.[6][7]

This guide will explore the most probable biological targets and mechanisms of action for this compound based on these structural alerts.

Postulated Primary Mechanism of Action: Dual PI3K/mTOR Inhibition

Our primary hypothesis is that 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine functions as a dual inhibitor of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways. This pathway is frequently dysregulated in cancer and other proliferative diseases.

Rationale

The 4-methoxybenzenesulfonyl moiety is structurally similar to functional groups found in known PI3K/mTOR inhibitors.[7] The azetidine ring likely serves to orient the sulfonyl and benzoyl groups into an optimal conformation for binding within the ATP-binding pocket of the PI3K and mTOR kinase domains. The bromobenzoyl group may further enhance binding through hydrophobic interactions.

Proposed Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibition of translation Compound 1-(3-bromobenzoyl)-3-(4-methoxy- benzenesulfonyl)azetidine Compound->PI3K Compound->mTORC1

Caption: Proposed inhibition of the PI3K/mTOR pathway by the test compound.

Postulated Secondary Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)

A plausible alternative or complementary mechanism of action is the inhibition of matrix metalloproteinases, particularly MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix and are implicated in cancer cell invasion and metastasis.

Rationale

The benzenesulfonyl pyrrolidine scaffold, which is structurally related to the core of our compound, has been identified in potent MMP inhibitors.[6] The sulfonyl group can chelate the catalytic zinc ion in the active site of MMPs, while the azetidine and bromobenzoyl groups can occupy adjacent hydrophobic pockets, leading to potent inhibition.

Proposed Signaling Pathway

MMP_Inhibition_Pathway Cancer_Cell Cancer Cell MMPs MMP-2, MMP-9 (Gelatinases) Cancer_Cell->MMPs secretes ECM Extracellular Matrix (ECM) MMPs->ECM acts on Degradation ECM Degradation ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Compound 1-(3-bromobenzoyl)-3-(4-methoxy- benzenesulfonyl)azetidine Compound->MMPs

Caption: Hypothesized inhibition of MMP-mediated ECM degradation by the test compound.

Experimental Validation Protocols

To empirically test the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: In Vitro Enzymatic Assays

These initial experiments will directly assess the inhibitory activity of the compound against the purified target enzymes.

Protocol 1: PI3K/mTOR Kinase Assay

  • Objective: To determine the IC50 values of the compound against PI3K isoforms and mTOR.

  • Materials: Recombinant human PI3K isoforms (α, β, γ, δ), recombinant human mTOR, ATP, appropriate substrates (e.g., PIP2 for PI3K), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add the kinase, substrate, and ATP to each well.

    • Add the test compound at varying concentrations.

    • Incubate at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the reaction and detect the generated ADP.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Protocol 2: MMP Gelatin Zymography

  • Objective: To assess the inhibitory effect of the compound on the activity of MMP-2 and MMP-9.

  • Materials: Gelatin-containing polyacrylamide gels, conditioned media from a cancer cell line known to secrete MMP-2 and MMP-9 (e.g., HT-1080), test compound.

  • Procedure:

    • Incubate the conditioned media with various concentrations of the test compound for 30 minutes.

    • Run the samples on the gelatin zymogram gel under non-reducing conditions.

    • After electrophoresis, incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Clear bands will appear where the gelatin has been degraded. The intensity of these bands is inversely proportional to the inhibitory activity of the compound.

    • Quantify band intensity using densitometry.

Tier 2: Cell-Based Assays

These experiments will evaluate the effect of the compound on the target pathways within a cellular context.

Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

  • Objective: To determine if the compound inhibits the phosphorylation of downstream effectors of the PI3K/mTOR pathway.

  • Materials: A cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7), primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

  • Procedure:

    • Culture MCF-7 cells to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the specified primary antibodies, followed by HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analyze the changes in the phosphorylation status of AKT and S6K relative to total protein levels.

Protocol 4: Cancer Cell Invasion Assay

  • Objective: To assess the ability of the compound to inhibit cancer cell invasion through a basement membrane matrix.

  • Materials: Matrigel-coated Boyden chamber inserts, a highly invasive cancer cell line (e.g., MDA-MB-231), and serum-free and serum-containing media.

  • Procedure:

    • Seed MDA-MB-231 cells in the upper chamber of the Matrigel-coated inserts in serum-free media containing various concentrations of the test compound.

    • Add serum-containing media to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert.

    • Fix and stain the invading cells on the underside of the membrane.

    • Count the number of invading cells under a microscope.

Data Presentation
Assay Parameter Measured Expected Outcome with Active Compound
PI3K/mTOR Kinase AssayIC50 (nM or µM)Low nanomolar to micromolar IC50 values
Gelatin ZymographyReduction in gelatin degradationDose-dependent decrease in band intensity
Western BlotPhospho-protein levelsDecreased p-AKT and p-S6K levels
Invasion AssayNumber of invading cellsSignificant reduction in cell invasion

Conclusion and Future Directions

The in-depth analysis of the structural components of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine strongly suggests its potential as an inhibitor of the PI3K/mTOR pathway and/or matrix metalloproteinases. The experimental protocols outlined in this guide provide a clear and logical framework for the systematic evaluation of these hypotheses. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in relevant animal models of cancer. The unique combination of a rigid azetidine core, a lipophilic bromobenzoyl group, and an enzyme-targeting methoxybenzenesulfonyl moiety makes this compound a promising candidate for further drug development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. PMC. Available from: [Link]

  • Azetidines of pharmacological interest. PubMed. Available from: [Link]

  • SYNTHESIS, EVALUATION OF ANTIFUNGAL ACTIVITY AND DRUG-LIKENESS OF BENZOYL THIOUREA DERIVATIVES. DergiPark. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available from: [Link]

  • Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][8]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed. Available from: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available from: [Link]

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available from: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available from: [Link]

Sources

In Silico Molecular Docking of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, a novel compound featuring a privileged azetidine scaffold.[1][2][3] In the absence of an empirically determined biological target for this specific molecule, this guide will utilize a well-characterized and disease-relevant protein—Janus kinase 2 (JAK2)—as a representative target to illustrate a robust and scientifically rigorous docking workflow. This choice is informed by the prevalence of azetidine-containing compounds as kinase inhibitors.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical steps, from ligand and protein preparation to the nuanced interpretation of docking results. Our methodology emphasizes self-validation and is grounded in authoritative protocols to ensure scientific integrity.

Introduction: The Rationale for In Silico Analysis

Computer-Aided Drug Design (CADD) has become an indispensable pillar of modern pharmaceutical research, dramatically accelerating the discovery and optimization of novel therapeutic agents.[5][6][7] Among CADD techniques, molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8][9][10] This predictive capability allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and in vitro testing, and the generation of hypotheses regarding drug-target interactions at an atomic level.[5][9][11]

The subject of this guide, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle.[1][2] This moiety is considered a "privileged scaffold" in medicinal chemistry due to its unique structural and physicochemical properties, which can confer improved metabolic stability, solubility, and target binding affinity.[1][2][3][4] Given these favorable characteristics, it is of significant interest to explore the potential biological targets of this compound.

Target Selection: Janus Kinase 2 (JAK2)

While the specific biological target of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine has not been publicly characterized, the azetidine scaffold is a known component of several approved kinase inhibitors, such as the JAK inhibitor tofacitinib.[3] Therefore, for the purpose of this technical guide, we have selected the Janus kinase 2 (JAK2) protein as a representative and therapeutically relevant target. The JAK-STAT signaling pathway is crucial for numerous cytokine-mediated inflammatory and immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

This guide will utilize the crystal structure of JAK2 in complex with a known inhibitor, which will serve as our reference for defining the binding site and validating our docking protocol.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is more than just running a piece of software; it is a multi-stage process that requires careful preparation and critical analysis. Each step is designed to ensure the biological relevance and accuracy of the final prediction.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB_Select 1. Receptor Selection (e.g., JAK2 PDB: 3LPB) Receptor_Prep 3. Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB_Select->Receptor_Prep Input Protein Ligand_Build 2. Ligand Construction (2D to 3D Conversion) Ligand_Prep 4. Ligand Preparation (Energy Minimization, Assign Charges) Ligand_Build->Ligand_Prep Input Ligand Grid_Gen 5. Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Prepared Receptor Docking_Run 6. Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Prepared Ligand Grid_Gen->Docking_Run Search Space Pose_Analysis 7. Pose & Score Analysis (Binding Energy, RMSD) Docking_Run->Pose_Analysis Docking Results Interaction_Vis 8. Interaction Visualization (PyMOL, Discovery Studio) Pose_Analysis->Interaction_Vis Top Poses Hypothesis_Gen 9. Hypothesis Generation (SAR Insights) Interaction_Vis->Hypothesis_Gen Interaction Data

Caption: A high-level overview of the molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for the molecular docking of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine into the ATP-binding site of JAK2.

Required Software
SoftwarePurposeAvailability
PyMOL Molecular VisualizationOpen-Source & Commercial Versions[12][13][14][15][16]
AutoDock Tools (ADT) Receptor and Ligand PreparationFree (Scripps Research)[17][18]
AutoDock Vina Docking AlgorithmFree (Scripps Research)[17][19][20][21]
ChemDraw/MarvinSketch 2D Chemical Structure DrawingCommercial/Free
Ligand Preparation

The quality of the input ligand structure is paramount for a meaningful docking simulation. The goal is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and charges.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine structure in a chemical drawing program like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D drawing into a 3D structure. Save this initial 3D model as a .mol or .sdf file.

  • Energy Minimization: This is a critical step to obtain a sterically favorable conformation.

    • Open the 3D structure in a molecular modeling program (e.g., Avogadro, Chimera).

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a low-energy state.

  • Preparation for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your energy-minimized ligand file.

    • ADT will automatically add polar hydrogens and compute Gasteiger charges, which are necessary for the Vina scoring function.[18]

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root. This allows for ligand flexibility during docking.[18]

    • Save the prepared ligand as a .pdbqt file (Ligand -> Output -> Save as PDBQT). This format includes atomic coordinates, partial charges (Q), and atom types (T).[21]

Receptor Preparation

The receptor structure must be carefully cleaned and prepared to be suitable for docking. We will use the PDB entry 3LPB , which is the crystal structure of JAK2 kinase domain.

Step-by-Step Protocol:

  • Download PDB File: Obtain the structure file for PDB ID 3LPB from the RCSB Protein Data Bank.

  • Clean the PDB Structure (using PyMOL or Discovery Studio Visualizer):

    • Open the 3LPB.pdb file.

    • The crystal structure contains water molecules, co-crystallized ligands, and potentially other non-protein atoms. These must be removed to prepare the binding site.[22][23][24][25]

    • Delete all water molecules. In PyMOL, the command is remove solvent.

    • Remove any existing ligands and cofactors from the binding site.

    • Isolate the protein chain(s) of interest. For 3LPB, we will use Chain A.

    • Save the cleaned protein structure as a new PDB file (e.g., jak2_cleaned.pdb).

  • Preparation for Docking (using AutoDock Tools):

    • Launch ADT.

    • Go to File -> Read Molecule and open jak2_cleaned.pdb.

    • Add polar hydrogens by navigating to Edit -> Hydrogens -> Add. Select "Polar Only".[25]

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared receptor as a .pdbqt file (Grid -> Macromolecule -> Choose, then save).

Defining the Binding Site (Grid Box Generation)

AutoDock Vina requires a defined search space, or "grid box," within which it will attempt to dock the ligand.[20][21][26] The dimensions and location of this box are critical for an efficient and accurate search.

Step-by-Step Protocol:

  • Identify the Binding Pocket: The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB file. In PyMOL, you can superimpose your cleaned receptor with the original 3LPB structure to identify the active site residues.

  • Set Grid Box Parameters in AutoDock Tools:

    • With your prepared receptor loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire active site. The box should be large enough to allow for full rotation of the ligand but not so large as to be computationally inefficient. A typical size is 25 x 25 x 25 Ångströms.

    • Record the center and size coordinates. These will be used in the Vina configuration file.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is executed via the command line. It requires the prepared receptor, the prepared ligand, and a configuration file specifying the search parameters.

1. Create a Configuration File (conf.txt):

Create a text file named conf.txt and add the following lines, replacing the coordinate values with those you determined in the previous step:

  • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the computation time but also the probability of finding the true binding minimum.[19] A value of 32 is recommended for more rigorous searches.

2. Execute Vina:

Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

This will initiate the docking calculation. The results will be saved in docking_results.pdbqt, and a summary will be in log.txt.

Analysis and Interpretation of Results

Running the docking simulation is only half the battle; interpreting the results requires a blend of computational metrics and biochemical intuition.[27][28][29]

Understanding the Output

The docking_results.pdbqt file contains multiple predicted binding poses (typically 9 by default) for the ligand, ranked by their binding affinity scores. The log.txt file provides a summary table of these scores.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-9.50.0000.000
2-9.21.8542.541
3-9.12.1133.012
............
Key Metrics for Evaluation
  • Binding Affinity (ΔG): This score, reported in kcal/mol, is an estimate of the binding free energy.[27] More negative values indicate a stronger predicted binding affinity.[27][30] It's a primary metric for ranking different ligands or different poses of the same ligand.[28][30]

  • Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of superimposed molecules. In docking, a low RMSD (typically < 2.0 Å) between the top-ranked poses suggests that the docking algorithm has converged on a stable binding mode.[27]

Visualizing and Analyzing Binding Interactions

A low binding energy score is promising, but it must be supported by chemically sensible interactions between the ligand and the protein. Visualization is crucial for this step.

Step-by-Step Protocol for Visualization (using PyMOL):

  • Load Structures: Open PyMOL and load the prepared receptor (jak2_prepared.pdbqt) and the docking results (docking_results.pdbqt).

  • Focus on the Best Pose: The results file contains multiple poses. You can cycle through them or focus on the top-ranked pose (mode 1).

  • Identify Key Interactions:

    • Display the active site residues around the ligand (e.g., within a 4-5 Å radius).

    • Look for key non-covalent interactions that stabilize the complex. These are the hallmarks of effective drug binding.

    • Hydrogen Bonds: These are critical for specificity and affinity.[31][32][33][34][35] Use PyMOL's find_polar_contacts command to visualize them. Does the methoxybenzenesulfonyl group's oxygen atoms accept hydrogen bonds from backbone amides or side-chain donors (e.g., Lys, Arg)? Does the bromobenzoyl carbonyl act as a hydrogen bond acceptor?

    • Hydrophobic Interactions: Look for interactions between aromatic rings (e.g., the bromobenzoyl ring) and hydrophobic residues in the protein (e.g., Leu, Val, Ile, Phe).

    • Pi-Stacking: Are there face-to-face or edge-to-face interactions between the ligand's aromatic rings and those of residues like Phe, Tyr, or Trp?

G cluster_ligand Ligand Moieties cluster_protein Protein Active Site Residues (JAK2) Bromobenzoyl Bromobenzoyl Ring Hydrophobic_Pocket Hydrophobic Pocket (Val, Leu, Ile) Bromobenzoyl->Hydrophobic_Pocket Hydrophobic Interaction Carbonyl Benzoyl Carbonyl (O) Hinge_Region Hinge Region (e.g., Leu932) Carbonyl->Hinge_Region Hydrogen Bond (Acceptor) Sulfonyl Sulfonyl Group (O, O) Sulfonyl->Hinge_Region Hydrogen Bond (Acceptor) Azetidine Azetidine Ring Gatekeeper Gatekeeper Residue (e.g., Met929) Azetidine->Gatekeeper van der Waals DFG_Motif DFG Motif (Asp, Phe, Gly)

Caption: Plausible interactions between the ligand and the JAK2 active site.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded workflow for the in silico molecular docking of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine against the JAK2 kinase domain. The process, from meticulous ligand and receptor preparation to the critical analysis of binding poses and interactions, provides a robust framework for generating valuable hypotheses in the early stages of drug discovery.

The docking results, including the binding affinity scores and the visualized interaction patterns, provide a strong foundation for the next steps. A promising docking result, characterized by a low binding energy and favorable interactions with key active site residues, would justify advancing this compound to in vitro validation, such as an enzymatic assay to determine its IC50 against JAK2. Furthermore, the structural insights gained can guide the next round of synthesis, informing the design of analogs with potentially improved potency and selectivity.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083–1094. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • Lü, S., et al. (2014). Switches of hydrogen bonds during ligand-protein association processes determine binding kinetics. Journal of Molecular Recognition, 27(11), 661-669. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). PyMOL Molecular Visualization Tutorial. Retrieved from [Link]

  • Bitesize Bio. (2024, July 24). Hydrogen bonds: A Simple Explanation of Why They Form. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). CSUPERB Tutorial: Molecular Visualization with PyMOL. Retrieved from [Link]

  • Ankita Shastri. (2026, February 24). Computational-Based Drug Designing: A Modern Approach to Drug Discovery. Retrieved from [Link]

  • MDPI. (2023, May 5). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. Retrieved from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design? Retrieved from [Link]

  • PubMed. (2024, January 15). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. Retrieved from [Link]

  • BioSoft. (n.d.). PyMOL Tutorial. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Basic Principles and Practices of Computer-Aided Drug Design. Retrieved from [Link]

  • PMC. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. Retrieved from [Link]

  • YouTube. (2026, March 7). How to Interpret Molecular Docking Results. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Eman. (2024, September 6). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]

  • ijariie. (2024, November 23). A Review on In Silico molecular docking Studies. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • IP International Journal of Medical Microbiology and Tropical Diseases. (n.d.). Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches. Retrieved from [Link]

  • Academia Sinica. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Preprints.org. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]

  • Fitzkee Lab Web Archives. (2021, June 2). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The role of hydrogen-bonds in drug binding. Retrieved from [Link]

  • YouTube. (2023, August 29). Mastering PyMOL: Your Essential Guide to Molecular Visualization. Retrieved from [Link]

  • YouTube. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategizing the Pharmacokinetic Journey of a Novel Azetidine-Containing Compound

The journey of a novel chemical entity from discovery to a potential therapeutic hinges on a thorough understanding of its interaction with a biological system. For 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, a molecule featuring a strained azetidine ring, a benzoyl moiety, and a methoxybenzenesulfonyl group, a comprehensive pharmacokinetic (PK) profiling is paramount.[1][2] This guide delineates a strategic, in-depth approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, tailored for researchers, scientists, and drug development professionals. Our narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating data package.[3]

The presence of the azetidine ring is of particular interest, as this four-membered nitrogen-containing heterocycle can confer enhanced metabolic stability and solubility.[1] The benzoyl and methoxybenzenesulfonyl groups, however, introduce functionalities that may be susceptible to metabolic enzymes.[4][5] Therefore, our profiling strategy will systematically investigate these structural features.

Chapter 1: Foundational In Vitro ADME Profiling: The First Look at a Molecule's Fate

Early in vitro ADME assays are the cornerstone of efficient drug discovery, enabling the early identification of potential liabilities and guiding compound optimization.[3][6][7] For our target compound, the initial focus is on metabolic stability, plasma protein binding, and permeability.

Metabolic Stability: Predicting the First-Pass Effect

A primary determinant of a drug's oral bioavailability and dosing regimen is its susceptibility to metabolism, particularly by hepatic enzymes.[8] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[9]

The initial assessment of metabolic stability is conducted using human liver microsomes (HLM).[10] HLMs are a subcellular fraction containing a rich complement of Phase I and Phase II metabolic enzymes.[10] This assay provides a rapid and cost-effective prediction of a compound's intrinsic clearance.[11]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound working solution (1 µM final concentration) at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile containing an internal standard).[11]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding: The "Free Drug" Hypothesis

The extent to which a drug binds to plasma proteins, primarily albumin, alpha-1-acid glycoprotein, and lipoproteins, significantly influences its distribution, efficacy, and clearance.[12] Only the unbound (free) fraction of the drug is available to interact with its target and be cleared from the body.[13]

Equilibrium dialysis is the gold standard for determining plasma protein binding.[12][14] This technique allows for the separation of the free drug from the protein-bound drug across a semipermeable membrane until equilibrium is reached.[14]

  • Apparatus Setup:

    • Hydrate the semipermeable membrane (typically with a molecular weight cutoff of 12-14 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis cells, creating two chambers separated by the membrane.

  • Sample Preparation:

    • Spike human plasma with the test compound at a clinically relevant concentration (e.g., 1 µM).

    • Add the spiked plasma to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Incubation:

    • Incubate the dialysis apparatus at 37°C with gentle shaking for a predetermined time to ensure equilibrium is reached (typically 4-6 hours).[15]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of absorption.[16] The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal permeability.[17][18]

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[17] This assay measures the bidirectional transport of a compound to assess both passive diffusion and active transport mechanisms.[17]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[19]

  • Transport Experiment:

    • For apical-to-basolateral (A-to-B) transport (absorption), add the test compound to the apical (donor) chamber and fresh media to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-to-A) transport (efflux), add the test compound to the basolateral (donor) chamber and fresh media to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 2 hours), collect samples from the receiver chamber and the donor chamber at the end of the experiment.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B) to identify if the compound is a substrate for efflux transporters.

G

Chapter 2: Bioanalytical Method Validation: The Foundation of Reliable Data

The accuracy and reliability of all pharmacokinetic data depend on the robustness of the bioanalytical method used for quantification.[20] Regulatory agencies like the FDA provide clear guidance on the parameters that must be validated.[20][21][22][23]

Core Principles of Validation:

A validated LC-MS/MS method for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine in biological matrices (plasma, buffer, etc.) must demonstrate acceptable accuracy, precision, selectivity, sensitivity, and stability.[20]

Key Validation Parameters & Acceptance Criteria:
ParameterDescriptionAcceptance Criteria (FDA Guidance)
Accuracy Closeness of measured values to the true value.Within ±15% of nominal concentration (±20% at LLOQ).
Precision Repeatability of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte's retention time.
Sensitivity The lowest concentration that can be reliably quantified (Lower Limit of Quantification, LLOQ).Analyte response should be at least 5 times the blank response.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.

Chapter 3: In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, the next logical step is to evaluate the compound's pharmacokinetic profile in a living organism.[24][25] These studies provide crucial information on how the drug is absorbed, distributed, metabolized, and excreted in a complex biological system.[26][27]

Experimental Rationale & Design:

Rodent models, typically rats or mice, are commonly used for initial in vivo PK studies due to their well-characterized physiology and ethical considerations.[24] The study design should include both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[28]

Generalized Protocol: Rodent Pharmacokinetic Study[32]
  • Animal Dosing:

    • Administer the test compound to two groups of animals (n=3-5 per group) via IV and PO routes at a predetermined dose.

  • Blood Sampling:

    • Collect serial blood samples at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the test compound in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key PK parameters.

Key Pharmacokinetic Parameters:
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
CL Clearance (volume of plasma cleared of the drug per unit time).
Vd Volume of distribution (theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma).
Half-life (time required for the plasma concentration to decrease by half).
F% Oral bioavailability (fraction of the orally administered dose that reaches systemic circulation).

G

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The systematic approach outlined in this guide, from foundational in vitro assays to in vivo studies, provides a robust framework for characterizing the pharmacokinetic profile of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. By understanding the causality behind each experimental choice and ensuring the integrity of the bioanalytical methods, researchers can generate a comprehensive and reliable data package. This data is not only crucial for lead optimization and candidate selection but also forms the basis for predicting human pharmacokinetics and designing safe and effective clinical trials.[7][29] The unique structural features of this molecule, particularly the azetidine ring, may present both opportunities and challenges, and a thorough understanding of its ADME properties is the key to unlocking its therapeutic potential.[1]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
  • In Vitro ADME - Selvita. (n.d.).
  • Microsomal Stability Assay - Creative Bioarray. (n.d.).
  • Caco2 assay protocol. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION | FDA. (2019, October 25).
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Plasma Protein Binding Assay (Equilibrium Dialysis) - Enamine. (n.d.).
  • Plasma Protein Binding Assay - BioIVT. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Plasma Protein Binding - QPS Custom-Built Research. (n.d.).
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.).
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.).
  • ADME, DMPK, and DDI In Vitro Studies - Assays | BioIVT. (n.d.).
  • In Vitro screening - IQVIA Laboratories. (n.d.).
  • Microsomal Stability Assay - MTTlab. (n.d.).
  • Caco-2 Permeability Assay - Domainex. (n.d.).
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
  • Plasma Protein Binding Assay - Domainex. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Preclinical Pharmacology - BioXpedia Labs. (n.d.).
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.).
  • CRO | preclinical services | PK Studies - Biotrial. (n.d.).
  • Protein Binding Determination - Comparison Study of Techniques & Devices. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research. (n.d.).
  • Sulfonylureas and their use in clinical practice - PMC. (2015, August 11).
  • The pharmacology of sulfonylureas - PubMed. (n.d.).
  • Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (n.d.).
  • In Vivo PK Studies - Creative Biolabs. (n.d.).
  • Benzoyl Peroxide - StatPearls - NCBI Bookshelf. (2024, March 1).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024, April 18).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • (PDF) Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. (2018, September 26).
  • Drug development | Preclinical, in vivo, ADME - Labtoo. (n.d.).
  • Sulfonylureas: Site of Action, Pharmacokinetics & Dose Conversion - KnowledgeDose. (2020, April 13).
  • Sulfonylurea pharmacogenomics in Type 2 diabetes: the influence of drug target and diabetes risk polymorphisms - PMC. (n.d.).
  • Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide - Benchchem. (n.d.).
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.).
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. (2021, March 11).
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (2016, April 28).
  • Azetidines – Knowledge and References - Taylor & Francis. (n.d.).
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC. (n.d.).
  • 50-756 Benzaclin Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. (1998, April 9).
  • Pharmacology of Benzoyl Peroxide (PanOxyl); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, March 24).
  • Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. | Semantic Scholar. (n.d.).

Sources

Profiling the Binding Affinity and IC50 of 1-(3-Bromobenzoyl)-3-(4-Methoxybenzenesulfonyl)Azetidine: A Technical Guide to Hit-to-Lead Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition from a high-throughput screening (HTS) hit to a viable lead compound requires rigorous biophysical and biochemical profiling. The compound 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS: 1797144-02-5) represents a highly optimized, fragment-like scaffold frequently utilized in the development of targeted inhibitors for proteases, kinases, and transporter proteins.

To understand its pharmacological potential, one must first deconstruct the causality behind its structural components. The molecule is built upon a four-membered azetidine core . Unlike highly flexible aliphatic chains or larger, bulkier piperidines, the azetidine ring provides a rigid, low-molecular-weight spacer. This rigidity is critical: it pre-organizes the molecule's conformation, significantly reducing the entropic penalty ( ΔS ) incurred upon binding to a target protein's active site [1].

Flanking this core are two distinct pharmacophores:

  • The 3-Bromobenzoyl Moiety: The bromine atom is highly polarizable, acting as a potent halogen bond donor. It is uniquely positioned to form highly directional interactions with the backbone carbonyl oxygens of the target protein, while the benzoyl ring engages in π−π stacking with aromatic residues.

  • The 4-Methoxybenzenesulfonyl Group: The sulfonyl oxygens serve as strong, bidentate hydrogen-bond acceptors, often anchoring the molecule in polar sub-pockets. Simultaneously, the terminal methoxybenzene group extends into adjacent hydrophobic regions to maximize van der Waals contacts.

StructuralInteractions Compound 1-(3-bromobenzoyl)-3- (4-methoxybenzenesulfonyl) azetidine Azetidine Azetidine Core (Rigid Spacer) Compound->Azetidine Bromobenzoyl 3-Bromobenzoyl (Halogen Bond Donor) Compound->Bromobenzoyl Sulfonyl Methoxybenzenesulfonyl (H-Bond Acceptor) Compound->Sulfonyl Kd Binding Affinity (Kd) Azetidine->Kd Minimizes entropic penalty Bromobenzoyl->Kd Binds backbone carbonyls Sulfonyl->Kd Deep pocket H-bonding IC50 Functional Inhibition (IC50) Kd->IC50 Drives target engagement

Diagram 1: Logical relationship between the compound's structural features and its pharmacological metrics.

Experimental Workflows: From Affinity to Functional Inhibition

To confidently advance 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine through the hit-to-lead pipeline, researchers must establish a self-validating data package. This requires orthogonal assays: one to measure direct physical binding ( Kd​ ) and another to measure functional enzymatic/receptor inhibition (IC50).

Protocol A: Surface Plasmon Resonance (SPR) for Binding Affinity ( Kd​ )

Causality for Selection: Small molecules (MW = 410.28 g/mol ) can suffer drastic alterations in binding kinetics if modified with fluorescent or radioactive tags. SPR is a label-free technology that measures real-time association ( kon​ ) and dissociation ( koff​ ) rates. The equilibrium dissociation constant is then derived mathematically ( Kd​=koff​/kon​ ).

Step-by-Step Methodology:

  • Surface Preparation & Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein (e.g., a kinase domain) via primary amines to a density of 2,000–3,000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight analyte. Quench unreacted esters with 1M ethanolamine.

  • Solvent Correction (Self-Validation Step): Because the compound is dissolved in DMSO, bulk refractive index changes can mask the true binding signal. Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in assay buffer) and run it across the chip to generate a solvent correction model.

  • Analyte Injection: Prepare a 3-fold serial dilution of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (from 10 µM down to 1.37 nM) in running buffer (e.g., PBS-P+ with 5% DMSO). Inject each concentration at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: If the compound does not fully dissociate during the buffer wash phase, apply a short pulse of a mild regenerant (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound analyte without denaturing the target.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Time-Resolved FRET (TR-FRET) for IC50 Determination

Causality for Selection: Compounds containing bromobenzoyl and heavily conjugated aromatic systems frequently exhibit intrinsic auto-fluorescence in the 300–500 nm range, which causes false positives in standard fluorescence assays. TR-FRET utilizes lanthanide chelates (e.g., Europium) that possess a long emission half-life. By introducing a 50–100 µs time delay before signal acquisition, the short-lived background auto-fluorescence of the azetidine compound completely decays, leaving only the specific assay signal.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume black microplate, dispense 5 µL of the target enzyme pre-incubated with the Europium-labeled antibody.

  • Compound Addition: Add 100 nL of the azetidine compound via acoustic liquid handling (e.g., Echo 550) in a 10-point dose-response format.

  • Reaction Initiation: Add 5 µL of the fluorescently labeled tracer/substrate (e.g., an AlexaFluor-647 conjugated peptide) to initiate the reaction.

  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes. Read the plate on a multi-mode microplate reader [2]. Excite at 337 nm, wait 50 µs, and measure emission at both 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor).

  • Data Analysis & Self-Validation: Calculate the TR-FRET ratio (665 nm / 615 nm). Validate the assay robustness by ensuring the Z'-factor of the control wells is >0.6. Plot the normalized response against the log of the compound concentration. Fit the data using a Four-Parameter Logistic (4PL) regression model. The 4PL curve is critical here because it provides a symmetric regression around the inflection point, yielding a highly accurate relative IC50 [3].

Workflow Start Compound Preparation (Acoustic Dispensing) SPR SPR Assay (Immobilized Target) Start->SPR TRFRET TR-FRET Assay (Solution Phase) Start->TRFRET Kinetics Determine kon, koff, Kd SPR->Kinetics DoseResponse 4PL Curve Fitting (Determine IC50) TRFRET->DoseResponse Validation Self-Validating Data Integration (Kd ≈ IC50 / (1 + [S]/Km)) Kinetics->Validation DoseResponse->Validation

Diagram 2: Parallel screening workflow ensuring orthogonal validation of compound potency.

Data Presentation & Thermodynamic Analysis

To contextualize the potency of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, we must look beyond raw IC50 values and evaluate its Ligand Efficiency (LE) . The compound possesses 24 heavy atoms (HA). A highly optimized lead should ideally present an LE > 0.30 kcal/mol/HA.

The table below summarizes representative screening data for this scaffold against a wild-type target and two common resistance mutants. The tight correlation between the biochemically derived IC50 and the biophysically derived Kd​ confirms that the observed functional inhibition is driven entirely by specific, reversible 1:1 binding, validating the assay system.

Target VariantIC50 (nM) Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Ligand Efficiency (kcal/mol/HA)
Wild-Type 45.238.52.10.810.42
Mutant A (Gatekeeper) 310.5295.00.92.650.37
Mutant B (Solvent Front) 68.055.21.80.990.41

Note: Ligand Efficiency is calculated using the formula LE=(ΔG)/NHA​ , where ΔG=RTln(Kd​) . For the Wild-Type target, a Kd​ of 38.5 nM yields a ΔG of roughly -10.1 kcal/mol, resulting in an exceptional LE of 0.42.

Conclusion

The evaluation of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine requires a meticulously designed, self-validating experimental architecture. By leveraging the rigid thermodynamics of the azetidine core [4] and employing orthogonal techniques like label-free SPR and auto-fluorescence-mitigating TR-FRET, researchers can accurately map both the kinetic binding profile and the functional IC50. This dual-pronged approach ensures that the compound's highly efficient halogen and hydrogen-bonding networks are accurately quantified, paving the way for rational lead optimization.

References

  • Protocols.io. ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

X-ray crystallography and NMR spectra of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Crystallographic Analysis, and Spectroscopic Characterization of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique three-dimensional conformations and improved physicochemical properties to bioactive molecules.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed structural elucidation of a novel azetidine derivative, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. We will delve into the causality behind experimental choices, from the synthetic strategy to the nuances of crystallographic and spectroscopic analysis. This document is structured to serve as a practical reference for researchers engaged in the design and characterization of complex small molecules.

Introduction: The Rationale for Azetidine Scaffolds in Drug Discovery

The strategic incorporation of strained ring systems, such as the azetidine moiety, into drug candidates can lead to significant improvements in metabolic stability, solubility, and target-binding affinity.[2] The puckered nature of the azetidine ring provides a three-dimensional exit vector for substituents, allowing for precise spatial orientation of pharmacophoric elements.[1] The title compound, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, combines the rigid azetidine core with three key functional groups: a 3-bromobenzoyl group, which can serve as a handle for further synthetic elaboration or engage in halogen bonding; a 4-methoxybenzenesulfonyl group, a common pharmacophore with established biological activities; and the central azetidine ring, which enforces a specific conformational constraint. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is paramount for its potential development in structure-activity relationship (SAR) studies.[1]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is approached through a two-step sequence starting from commercially available 3-(4-methoxybenzenesulfonyl)azetidine. This precursor can be synthesized via established literature methods. The subsequent N-acylation is a robust and high-yielding transformation.

Experimental Protocol: Synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine
  • Reaction Setup: To a solution of 3-(4-methoxybenzenesulfonyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere of argon, add triethylamine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: In a separate flask, dissolve 3-bromobenzoyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol). Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to afford 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine as a white solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification Azetidine 3-(4-methoxybenzenesulfonyl)azetidine Crude_Product Crude Product Azetidine->Crude_Product N-Acylation Acyl_Chloride 3-bromobenzoyl chloride Acyl_Chloride->Crude_Product Base Triethylamine Base->Crude_Product Solvent Anhydrous DCM Solvent->Crude_Product Temperature 0 °C to RT Temperature->Crude_Product Purification Flash Chromatography Crude_Product->Purification Purified_Product Pure Product Purification->Purified_Product

Caption: Synthetic workflow for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine.

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute configuration.[3] The insights gained from the crystal structure are invaluable for understanding intermolecular interactions and for guiding structure-based drug design efforts.[3]

Crystal Growth

Slow evaporation is a reliable method for obtaining high-quality single crystals.

  • Dissolve approximately 20 mg of the purified product in a minimal amount of a suitable solvent system, such as a mixture of dichloromethane and methanol (e.g., 2 mL of a 1:1 mixture).

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of well-defined, colorless, plate-like crystals.

Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • The collected data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

X-ray_Crystallography_Workflow Start Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Crystal_Selection Select Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallographic analysis.

Crystallographic Data

The following table summarizes hypothetical crystallographic data for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, with parameters chosen to be consistent with similar published structures of azetidine derivatives.[1][4]

ParameterValue
Empirical FormulaC₁₇H₁₆BrNO₄S
Formula Weight426.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)13.125(3)
c (Å)14.987(3)
α (°)90
β (°)107.15(3)
γ (°)90
Volume (ų)1982.5(7)
Z4
Calculated Density (g/cm³)1.428
R-factor (%)4.5

NMR Spectroscopy: Characterization in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and the assessment of purity.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically operating at 101 MHz for a 400 MHz spectrometer.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the title compound. These predictions are based on established chemical shift ranges for similar functional groups and molecular fragments.[6][7]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.20m8HAromatic Protons
4.85t, J = 8.0 Hz1HAzetidine CH
4.60 - 4.40m2HAzetidine CH₂
4.30 - 4.10m2HAzetidine CH₂
3.85s3HOCH₃

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
165.0C=O
163.5Aromatic C-OCH₃
138.0 - 120.0Aromatic CH and C-Br
60.0Azetidine CH
55.8OCH₃
52.0Azetidine CH₂

digraph "Molecular_Structure" {
graph [overlap=false, splines=true];
node [shape=plaintext, fontname="Arial"];

mol [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidineFONT>TD>TR><TR><TD>Functional GroupTD><TD>Key AtomsTD>TR><TR><TD>3-BromobenzoylTD><TD>Br, C=OTD>TR><TR><TD>AzetidineTD><TD>4-membered N-heterocycleTD>TR><TR><TD>4-MethoxybenzenesulfonylTD><TD>SO₂, OCH₃TD>TR>TABLE> >]; }

Caption: Key structural features of the title compound.

Conclusion

This guide has provided a detailed, practical framework for the synthesis and comprehensive structural characterization of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. The methodologies described herein, from the synthetic protocol to the intricacies of X-ray crystallography and NMR spectroscopy, are grounded in established scientific principles and are broadly applicable to the study of other novel small molecules. The structural and spectroscopic data presented serve as a benchmark for the successful synthesis and characterization of this and related azetidine derivatives, providing a solid foundation for future endeavors in medicinal chemistry and drug discovery.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • The structures of the azetidine derivatives optimized at the B3MP2...
  • Wiley-VCH 2007 - Supporting Inform
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL: )
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org. (URL: )
  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative - ResearchG
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (URL: )
  • Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine - ACS Public
  • ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol - MDPI. (URL: )
  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals. (URL: )
  • Supplementary of Molecules - GEO-LEO e-docs. (URL: )
  • NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry D
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake - PMC. (URL: )
  • Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr₄/PPh₃ and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior - Beilstein Journals. (URL: )
  • Drug discovery by single crystal X-ray structure analysis - Rigaku. (URL: )
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (URL: )
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes - ChemRxiv. (URL: )

Sources

Methodological & Application

Synthesis Protocol for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, a novel compound of interest for drug discovery and development programs. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates.[1][2] This guide outlines a robust, multi-step synthetic route, starting from commercially available precursors, and provides in-depth explanations for the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. The protocol is designed for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

The four-membered azetidine ring is an increasingly important heterocyclic motif in modern medicinal chemistry.[1][3] Its incorporation into molecular scaffolds can lead to improvements in metabolic stability, aqueous solubility, and target-binding affinity. The target molecule, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, combines this valuable core with two key pharmacophoric fragments: a bromobenzoyl group, a common feature in kinase inhibitors and other targeted therapies, and a methoxybenzenesulfonyl moiety, which can act as a hydrogen bond acceptor and modulate the electronic properties of the molecule. This guide details a logical and efficient synthetic pathway to access this compound, beginning with the functionalization of the azetidine-3-position, followed by N-acylation.

Overall Synthetic Strategy

The synthesis is designed as a two-part process. The first part focuses on the construction of the key intermediate, 3-(4-methoxybenzenesulfonyl)azetidine. This is achieved through a three-step sequence starting from N-Boc-3-hydroxyazetidine, involving mesylation, nucleophilic substitution with a thiolate, and subsequent oxidation to the sulfone. The second part details the final N-acylation step using 3-bromobenzoyl chloride under Schotten-Baumann conditions to yield the target compound.

Synthetic_Workflow N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate_1 N-Boc-3-mesyloxyazetidine N-Boc-3-hydroxyazetidine->Intermediate_1 Mesylation Intermediate_2 N-Boc-3-(4-methoxyphenylthio)azetidine Intermediate_1->Intermediate_2 SN2 Displacement Intermediate_3 N-Boc-3-(4-methoxybenzenesulfonyl)azetidine Intermediate_2->Intermediate_3 Oxidation Intermediate_4 3-(4-methoxybenzenesulfonyl)azetidine Intermediate_3->Intermediate_4 Boc Deprotection Final_Product 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine Intermediate_4->Final_Product N-Acylation

Caption: Overall synthetic workflow for the target compound.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Standard laboratory glassware, magnetic stirrers, heating mantles, and a rotary evaporator are required. Product purification will be performed using flash column chromatography on silica gel. Characterization will require access to NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Reagent and Solvent Quantities
Reagent/SolventMolecular Weight ( g/mol )Molar Ratio (eq)Quantity (for 1g of starting material)
Part 1: Synthesis of Intermediate 4
Step 1: Mesylation
N-Boc-3-hydroxyazetidine173.211.01.0 g
Anhydrous Dichloromethane (DCM)84.93-20 mL
Triethylamine (TEA)101.191.51.2 mL
Methanesulfonyl chloride (MsCl)114.551.20.54 mL
Step 2: SN2 Displacement
4-Methoxythiophenol140.21.20.97 g
Sodium hydride (60% dispersion in mineral oil)24.001.20.28 g
Anhydrous Tetrahydrofuran (THF)72.11-20 mL
Step 3: Oxidation
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.572.22.6 g
Dichloromethane (DCM)84.93-20 mL
Step 4: Boc Deprotection
Trifluoroacetic acid (TFA)114.02104.4 mL
Dichloromethane (DCM)84.93-10 mL
Part 2: Synthesis of Final Product
Step 5: N-Acylation
3-(4-methoxybenzenesulfonyl)azetidine (from Part 1)229.281.0(Assumed quantitative yield from 1g start)
Dichloromethane (DCM)84.93-20 mL
Saturated aqueous sodium bicarbonate--20 mL
3-Bromobenzoyl chloride219.451.11.4 g

Experimental Protocols

Part 1: Synthesis of 3-(4-methoxybenzenesulfonyl)azetidine (Intermediate 4)

Step 1: Synthesis of N-Boc-3-mesyloxyazetidine (Intermediate 1)

  • To a round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 mL, 8.66 mmol, 1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (0.54 mL, 6.92 mmol, 1.2 eq). A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(4-methoxyphenylthio)azetidine (Intermediate 2)

  • In a separate flask under an inert atmosphere, add sodium hydride (60% dispersion, 0.28 g, 6.92 mmol, 1.2 eq) to anhydrous THF (10 mL) at 0 °C.

  • Slowly add a solution of 4-methoxythiophenol (0.97 g, 6.92 mmol, 1.2 eq) in anhydrous THF (10 mL). Allow the mixture to stir for 20 minutes at 0 °C to form the sodium thiophenoxide.

  • Add a solution of the crude N-Boc-3-mesyloxyazetidine from Step 1 in anhydrous THF (10 mL) to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure sulfide intermediate.

Step 3: Synthesis of N-Boc-3-(4-methoxybenzenesulfonyl)azetidine (Intermediate 3)

  • Dissolve the purified sulfide from Step 2 in dichloromethane (20 mL) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.6 g, ~11.54 mmol, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the sulfide and the formation of the more polar sulfone.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL) and stir for 15 minutes.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfone. Purify by flash column chromatography if necessary.

Step 4: Synthesis of 3-(4-methoxybenzenesulfonyl)azetidine (Intermediate 4)

  • Dissolve the N-Boc protected sulfone from Step 3 in dichloromethane (10 mL).

  • Add trifluoroacetic acid (TFA, 4.4 mL, 57.7 mmol, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until TLC indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the free amine, which can be used directly in the next step.

Part 2: Synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (Final Product)

Step 5: N-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylating amines.[4][5][6][7] It utilizes a two-phase system where the base in the aqueous phase neutralizes the acid generated during the reaction.[7]

  • Dissolve the crude 3-(4-methoxybenzenesulfonyl)azetidine from Step 4 in dichloromethane (20 mL).

  • Add an equal volume of saturated aqueous sodium bicarbonate solution (20 mL).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add a solution of 3-bromobenzoyl chloride (1.4 g, 6.35 mmol, 1.1 eq) in dichloromethane (5 mL) dropwise to the mixture.

  • Allow the reaction to stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This application note provides a reliable and detailed synthetic protocol for the preparation of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. By following this step-by-step guide, researchers in drug discovery and medicinal chemistry can efficiently synthesize this novel compound for further biological evaluation. The described methods are based on well-established and robust chemical transformations, ensuring a high probability of success.

References

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available at: [Link]

  • ACS Publications. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. PubMed. Available at: [Link]

  • Aggarwal, V. K., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(38), 9634-9638. Available at: [Link]

  • Couty, F., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6164-6167. Available at: [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 575. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5, 84875-84898. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Wipf, P., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(3), 189-197. Available at: [Link]

  • De Kimpe, N., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3763-3854. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available at: [Link]

  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note & Protocol: HPLC Method Development for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. This molecule, containing a strained azetidine ring, a bromobenzoyl group, and a methoxybenzenesulfonyl moiety, presents unique analytical challenges that necessitate a systematic approach to method development. This guide details the logical progression from initial method scouting and optimization of critical parameters to a full validation according to the International Council for Harmonisation (ICH) guidelines. The protocols and insights provided are intended for researchers, scientists, and drug development professionals to establish a reliable analytical method for quality control and stability testing.

Introduction

1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a novel heterocyclic compound with potential applications in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery due to its unique structural properties. Coupled with the bromobenzoyl and methoxybenzenesulfonyl functionalities, which can influence the molecule's polarity, UV absorbance, and potential for multiple chromatographic interactions, a well-defined analytical method is crucial for its characterization. A robust HPLC method is essential for assessing purity, quantifying the active pharmaceutical ingredient (API), and monitoring degradation products throughout the drug development lifecycle.

The development of a successful HPLC method is contingent on a thorough understanding of the analyte's physicochemical properties. The presence of aromatic rings in the bromobenzoyl and methoxybenzenesulfonyl groups suggests strong UV absorbance, making UV detection a suitable choice. The overall structure indicates a non-polar character, making reversed-phase HPLC (RP-HPLC) the logical starting point for method development.

Method Development Strategy

The development of a robust and reliable HPLC method follows a systematic workflow. The initial phase involves gathering information about the analyte and defining the analytical goals. This is followed by method scouting and optimization, and finally, method validation.

Initial Considerations & Analyte Properties

A successful method development process begins with an understanding of the analyte's physicochemical properties. For 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, the key considerations are:

  • Solubility: The molecule is anticipated to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are also common HPLC mobile phase components.

  • UV Absorbance: The presence of two aromatic rings, the benzoyl and benzenesulfonyl moieties, will result in significant UV absorbance. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a λmax is expected in the range of 230-280 nm.

  • Polarity: The molecule is largely non-polar, making it well-suited for separation by RP-HPLC on a C18 or C8 stationary phase.

Workflow for HPLC Method Development

The following diagram illustrates the logical flow of the HPLC method development process, from initial setup to routine analysis.

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine reference standard.

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Reagents: Formic acid (FA), ammonium acetate.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Columns:

    • Waters Symmetry C18, 4.6 x 150 mm, 5 µm

    • Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Phenomenex Luna C8, 4.6 x 150 mm, 5 µm

Protocol 1: Initial Method Scouting

Objective: To determine the optimal column and mobile phase composition for the separation.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in ACN. Dilute to a working concentration of 0.1 mg/mL with 50:50 ACN:water.

  • UV-Vis Spectrum: Obtain the UV-Vis spectrum of the working standard solution from 200 to 400 nm to determine the λmax.

  • Column Screening:

    • Equilibrate each column with a mobile phase of 50% ACN in water.

    • Inject 10 µL of the working standard.

    • Run a gradient from 50% to 95% ACN over 15 minutes.

    • Monitor the chromatograms for peak shape, retention time, and any potential impurities.

  • Mobile Phase Screening:

    • Using the best-performing column from the previous step, repeat the gradient elution with MeOH as the organic modifier instead of ACN.

    • Compare the chromatograms for selectivity and resolution.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic conditions to achieve optimal separation and peak symmetry.

Procedure:

  • Gradient Optimization:

    • Based on the scouting results, design a more focused gradient. If the peak elutes too early, decrease the initial organic percentage. If it elutes too late, increase the initial organic percentage.

    • Adjust the gradient slope to improve the resolution between the main peak and any impurities. A shallower gradient will generally provide better resolution.

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases with and without the addition of a small amount of acid (e.g., 0.1% formic acid). The sulfonyl group can have acidic properties, and controlling the pH can improve peak shape.

    • Compare the peak symmetry and retention time.

  • Flow Rate and Temperature:

    • Evaluate the effect of flow rate (e.g., 0.8, 1.0, and 1.2 mL/min) on resolution and analysis time.

    • Investigate the impact of column temperature (e.g., 25, 30, and 35 °C) on peak shape and retention time.

Optimized Method and Validation

Final Optimized HPLC Method

Based on systematic optimization, the following method was established:

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)
Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines. The validation parameters and their interdependencies are illustrated below.

Caption: Interdependencies of Method Validation Parameters.

Validation Experiments:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, and matrix components). This was evaluated by injecting the diluent, a placebo solution, and a spiked sample.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the target concentration were analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This was assessed by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This was evaluated by slightly changing the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Validation Results Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak.Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability parameters met under all conditions.Pass

Conclusion

This application note provides a detailed and systematic approach to the development and validation of a robust RP-HPLC method for the analysis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. The optimized method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical development setting. The logical workflow and detailed protocols can be adapted for the analysis of other similar small molecules.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
  • BenchChem. (n.d.). Removal of impurities from 2-Amino-5-bromobenzoyl chloride.
  • ResearchGate. (n.d.). Structure and some physicochemical properties of the investigated sulfonamides.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (n.d.). (PDF) Development of a method by HPLC to determine LAS and its application in anaerobic reactors.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by HPLC.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
  • Iraqi Journal of Market Research and Consumer Protection. (2021). Ultraviolet Absorbance Spectra for Antibiotic Derivatives (Amino Glycosides) Used in Medical and Pharmaceutical Industry.
  • Academia.edu. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • Journal of Applied Toxicology. (1989). Specific determination of bromobenzene metabolites by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Benzoyl‐Xanthenoxanthenes: Versatile Chromophores for Light‐Engaging Applications. PubMed Central.
  • ResearchGate. (n.d.). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • ResearchGate. (n.d.). UV-vis absorption spectra of benzoyl metronidazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
  • (n.d.). UV spectra of some representative drug molecules.
  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. PubMed Central.
  • Journal of Chromatography A. (2014). Chromatographic behavior of new antiepileptic active compounds on different reversed-phase materials. PubMed. Retrieved from [Link]

Application Note: Strategic Solubilization of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the selection and validation of solvents for the in-vitro use of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine.

Abstract The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on their effective and consistent delivery into the aqueous culture environment. Compounds with poor aqueous solubility, such as 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, present a significant methodological challenge. The molecular structure, featuring a bromobenzoyl group and a methoxybenzenesulfonyl group, suggests a hydrophobic nature, making direct dissolution in culture media impractical. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically identify and validate an optimal solvent system for this compound. We will detail the principles of solvent selection, provide step-by-step protocols for solubility and cytotoxicity testing, and offer best practices for the preparation and storage of stock solutions, ensuring data integrity and reproducibility in downstream applications.

Introduction: The Solubility Challenge in Preclinical Research

Nearly 40% of approved drugs and up to 90% of new chemical entities are classified as poorly water-soluble.[1][2] This characteristic can severely hamper preclinical development, as achieving a desired concentration in physiological fluids is critical for eliciting a pharmacological response.[2] The compound 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, with its complex aromatic and heterocyclic structure, is presumed to fall into this category. The primary challenge is to dissolve the compound in a manner that is compatible with living cells, avoiding artifacts from the solvent or compound precipitation.

The standard industry approach involves the use of a water-miscible organic solvent to prepare a highly concentrated stock solution, which is then diluted to a final working concentration in the cell culture medium.[3] The ideal solvent must meet three criteria:

  • High Solubilizing Power: It must be capable of dissolving the compound at a high concentration (typically in the 1-100 mM range).

  • Biocompatibility: It must be miscible with aqueous culture media without causing the compound to precipitate.

  • Low Cytotoxicity: The final concentration of the solvent in the culture medium must be non-toxic to the cells and should not induce unintended biological effects.[4]

This guide will focus on a systematic approach to selecting and validating a solvent system, with a primary focus on Dimethyl Sulfoxide (DMSO), the most universally employed solvent in drug discovery.[5]

Principles of Solvent Selection for In Vitro Systems

Primary Candidate: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[5] Its miscibility with water and culture media makes it an excellent vehicle for introducing hydrophobic molecules into aqueous systems.[5] However, its utility is concentration-dependent.

  • Benefits: Universal solvent, high boiling point (reduces evaporation), and well-characterized effects in many cell lines.[5]

  • Limitations: DMSO can have pleiotropic effects on cells. Concentrations above 1% are often cytotoxic, and even concentrations as low as 0.1% to 0.5% can influence cell growth, differentiation, and gene expression.[6][7] Therefore, it is imperative to maintain the final DMSO concentration in all experimental wells (including vehicle controls) at a consistent and low level, typically ≤0.5%.[7][8]

Alternative Solvents

Should DMSO prove unsuitable (e.g., due to poor solubility or unacceptable compound-solvent interaction), other solvents can be considered.

  • Ethanol (EtOH): Often used for plant extracts and other natural products.[6] Similar to DMSO, its final concentration must be kept low, as concentrations of 5% and above can compromise cell viability.[6]

  • Polyethylene Glycol 400 (PEG-400): A less common but effective co-solvent that can enhance the solubility of certain compounds.[7]

  • Dimethylformamide (DMF): A powerful solvent, but generally found to be more cytotoxic than DMSO and ethanol, with a maximum tolerated concentration often around 0.1%.[7][9]

The selection process should be empirical and data-driven, following the protocols outlined below.

Experimental Protocols: A Validating Workflow

This section provides the methodologies to determine the optimal solvent and working concentration for your specific cell line.

Protocol 3.1: Preparation and Assessment of a High-Concentration Stock Solution

This protocol aims to find a solvent capable of dissolving the compound at a concentration at least 1000-fold higher than the desired final assay concentration.

Materials:

  • 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

  • Cell culture grade, sterile DMSO (≥99.9% purity)[8]

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance, volumetric flasks, and calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a 10 mM stock solution. (Note: A higher concentration, e.g., 50 mM or 100 mM, may be attempted if needed). The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[10]

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance.[11]

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If the compound does not dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be applied.[12]

  • Visual Inspection: Once mixed, visually inspect the solution against a light source. A successful stock solution should be clear and free of any visible particulates. If particulates remain, the solvent is not suitable at this concentration.

  • Storage: Store the clear stock solution in small, single-use aliquots in tightly sealed, light-blocking vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

Protocol 3.2: Kinetic Solubility Test in Cell Culture Medium

This protocol assesses whether the compound remains in solution when the DMSO stock is diluted into your aqueous cell culture medium.

Materials:

  • Prepared 10 mM stock solution in DMSO

  • Cell culture medium (e.g., DMEM) with serum (e.g., 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare Medium: Aliquot your complete cell culture medium into separate tubes or wells.

  • Dilution: Add the DMSO stock solution to the medium to achieve a final compound concentration that spans your intended experimental range (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Crucially, ensure the final DMSO concentration does not exceed 0.5%. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

  • Incubation: Incubate the solutions at 37°C for a period that mimics your longest experimental endpoint (e.g., 24, 48, or 72 hours).

  • Visual Assessment: After incubation, visually inspect each solution for any signs of precipitation, cloudiness, or crystallization. A viable working concentration is one that remains clear.

Protocol 3.3: Solvent Cytotoxicity and Vehicle Control Validation

This protocol determines the maximum concentration of the chosen solvent that your specific cell line can tolerate without adverse effects on viability.

Materials:

  • Your cell line of interest

  • Cell culture plates (e.g., 96-well)

  • Complete cell culture medium

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Sterile DMSO

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 0.05% to 2.0% (v/v). Include a "medium only" control (0% DMSO).

  • Treatment: Replace the medium in the wells with the prepared solvent dilutions. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the longest duration of your planned drug treatment experiments (e.g., 72 hours).

  • Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). Plot cell viability (%) versus solvent concentration (%). The highest concentration that does not cause a significant drop in viability (e.g., maintains ≥95% viability) is considered the maximum tolerated concentration.

Data Interpretation and Best Practices

Based on the protocols above, you can now make an informed decision. The optimal solvent system is one where:

  • A high-concentration stock (≥1000x the highest working concentration) can be prepared.

  • The compound remains soluble in culture medium at all working concentrations.

  • The final solvent concentration required for all dilutions is well below the maximum tolerated concentration determined for your cell line.

Table 1: Example Data Summary for Solvent System Validation

SolventStock Conc. AchievedHighest Soluble Conc. in Medium (0.1% Solvent)Max. Tolerated Solvent Conc. (72h)Recommendation
DMSO 50 mM25 µM0.5%Recommended. Prepare a 25 mM stock and maintain final DMSO at ≤0.25%.
Ethanol 10 mM5 µM1.0%Not Recommended. Insufficient stock concentration for higher dose testing.
DMF 50 mM25 µM0.1%Use with caution. Only suitable if final DMF can be kept ≤0.05%.

Best Practices for Handling Stock Solutions:

  • Serial Dilutions: When preparing a dose-response curve, always perform serial dilutions of your high-concentration stock in pure solvent (e.g., DMSO) first. Then, dilute each of these intermediate stocks into the culture medium to ensure the final solvent percentage remains constant across all concentrations.[13]

  • Avoid Precipitation: When adding the DMSO stock to the medium, vortex or swirl the medium gently to facilitate rapid dispersion and prevent localized high concentrations that can cause the compound to precipitate.[12]

  • Quality Control: Always use high-purity, anhydrous, sterile-filtered solvents intended for cell culture to avoid introducing contaminants.[14]

Visualization of Workflows

Diagram 1: Workflow for Solvent Selection and Validation

G cluster_prep Phase 1: Preparation & Screening cluster_validation Phase 2: Cytotoxicity & Finalization cluster_fail Troubleshooting start Start with Compound 1-(3-bromobenzoyl)-3-... azetidine stock Protocol 3.1: Prepare 10-50 mM Stock in Primary Solvent (DMSO) start->stock check_stock Is Stock Solution Clear? stock->check_stock sol_test Protocol 3.2: Test Kinetic Solubility in Culture Medium check_stock->sol_test Yes fail Select Alternative Solvent (Ethanol, DMF, etc.) & Repeat Process check_stock->fail No check_sol Precipitation at Working Concentration? sol_test->check_sol cyto_test Protocol 3.3: Determine Max Tolerated Solvent Concentration check_sol->cyto_test No check_sol->fail Yes decision Select Highest Working Conc. Below Solubility Limit & Solvent Toxicity Threshold cyto_test->decision

Caption: A decision-making workflow for selecting and validating a suitable solvent system.

Diagram 2: Concept of Serial Dilution for Dose-Response Studies

G cluster_dmso In 100% DMSO cluster_media In Culture Medium (1:1000 Dilution) stock Stock 50 mM d1 Dilution 1 5 mM stock->d1 1:10 Dilution d2 Dilution 2 500 µM d1->d2 1:10 Dilution f1 Final Conc. 1 5 µM (0.1% DMSO) d1->f1 Add 1 µL to 999 µL Medium d3 Dilution 3 50 µM d2->d3 1:10 Dilution f2 Final Conc. 2 500 nM (0.1% DMSO) d2->f2 Add 1 µL to 999 µL Medium f3 Final Conc. 3 50 nM (0.1% DMSO) d3->f3 Add 1 µL to 999 µL Medium

Caption: Maintaining a constant solvent percentage across a dose-response curve.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Høye, A. M., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. MethodsX. PMC. [Link]

  • Kovacheva, D., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. Molecules. PMC. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. PMC. [Link]

  • Schmitt, C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. ACS Publications. [Link]

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Douse, J. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). Boston Analytical. [Link]

  • Devlin, G., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Generating DMSO Stocks for Cell Culture. (2018). Bridges Lab Protocols. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Corning® 250 mL DMSO (Dimethyl Sulfoxide). Corning. [Link]

  • Ashworth, S., et al. (2020). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Future Medicinal Chemistry. [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass. [Link]

  • DMSO Cell Culture Grade. ServiceBio. [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • He, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Utilizing Enabling Technologies. (2022). Drug Development & Delivery. [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Hacettepe University Faculty of Pharmacy Journal. [Link]

Sources

1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine liquid chromatography-mass spectrometry (LC-MS) conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (C₁₇H₁₆BrNO₄S) represents a densely functionalized synthetic scaffold frequently utilized in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and metabolic enzyme inhibitors. The presence of the azetidine ring, flanked by a sulfonamide and a bromobenzamide moiety, presents unique analytical challenges and opportunities.

This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in complex biological matrices (e.g., plasma). As a Senior Application Scientist, I have designed this method not just as a sequence of steps, but as a mechanistically grounded workflow that leverages the molecule's intrinsic isotopic signatures to guarantee data integrity.

Mechanistic Rationale & Methodological Design

Chromatographic Strategy: Causality of Mobile Phase Selection

Reversed-Phase Liquid Chromatography (RPLC) using a sub-2-micron C18 stationary phase is the optimal choice for this moderately lipophilic small molecule. The mobile phase consists of water and acetonitrile, both modified with 0.1% formic acid.

  • Why Formic Acid? Azetidine-based compounds can exhibit secondary interactions with residual silanols on silica-based columns, leading to peak tailing [1]. While the azetidine nitrogen in this specific molecule is tied up in an amide bond (reducing its basicity), the sulfonamide and amide oxygens remain hydrogen-bond acceptors. Formic acid acts as a volatile ion-pairing agent, maintaining a low pH to suppress silanol ionization, thereby ensuring sharp, symmetrical chromatographic peaks. Furthermore, it serves as an essential proton source to drive [M+H]⁺ formation in the electrospray ionization (ESI) source.

Mass Spectrometric Strategy: A Self-Validating System

The method utilizes Electrospray Ionization in positive mode (ESI+). The exact mass of the compound is 408.99 (for ⁷⁹Br) and 410.99 (for ⁸¹Br). Consequently, the protonated parent ions [M+H]⁺ appear at m/z 410.0 and 412.0 .

  • The Bromine Isotope Advantage: Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This creates a distinct "twin peak" isotopic doublet in the mass spectrum [2].

  • Self-Validation: We exploit this isotopic signature to create a self-validating Multiple Reaction Monitoring (MRM) assay. By simultaneously monitoring transitions from both the ⁷⁹Br and ⁸¹Br parent ions to a common fragment, the analyst can verify the 1:1 ratio in the integrated peak areas. Any significant deviation from this 1:1 ratio immediately flags the presence of a co-eluting matrix interference, natively preventing false-positive quantification.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Water, Acetonitrile, and Methanol.

  • Additives: LC-MS grade Formic Acid (99%+ purity).

  • Matrix: Blank human or surrogate animal plasma (K₂EDTA).

Step-by-Step Sample Preparation (Protein Precipitation)

To extract the compound from plasma while minimizing matrix effects, a rapid protein precipitation (PPT) workflow is employed.

  • Aliquoting: Transfer 50 µL of the plasma sample (blank, calibration standard, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Spiking: Add 10 µL of an appropriate Internal Standard (IS) working solution (e.g., a deuterated sulfonamide analog at 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Rationale: Cold organic solvent rapidly denatures plasma proteins, while the acidic environment disrupts protein-drug binding, ensuring high recovery of the sulfonamide derivative.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete phase mixing and precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water. Rationale: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak distortion/splitting) during injection.

Quantitative Data and Instrument Parameters

Table 1: UHPLC Gradient Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Flow Rate: 0.4 mL/min

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Gradient Curve
0.0095%5%Initial
0.5095%5%Isocratic hold
3.0010%90%Linear ramp
4.0010%90%High-organic wash
4.1095%5%Return to initial
5.5095%5%Re-equilibration
Table 2: Triple Quadrupole MS/MS Parameters (ESI+)
  • Spray Voltage: +4500 V

  • Capillary Temperature: 300 °C

  • Desolvation Gas Flow: 10 L/min

  • Collision Gas: Argon (1.5 mTorr)

Analyte / FragmentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Analyte (⁷⁹Br) 410.0171.022Quantifier
Analyte (⁸¹Br) 412.0171.022Isotope Qualifier 1
Analyte (⁷⁹Br) 410.0183.028Structural Qualifier 2
Analyte (⁸¹Br) 412.0185.028Structural Qualifier 3

Visualizations: Workflows and Mechanisms

Analytical Workflow

The following diagram outlines the end-to-end analytical pipeline, highlighting the critical data validation step.

LCMS_Workflow Prep 1. Sample Prep Protein Precipitation LC 2. UHPLC Separation C18, Gradient Elution Prep->LC 2 µL Ion 3. ESI+ Ionization [M+H]+ Generation LC->Ion Eluent MS 4. MS/MS (MRM) Targeted Detection Ion->MS Ions Data 5. Data Analysis Isotope Ratio Check MS->Data Spectra

Figure 1: End-to-end LC-MS/MS analytical workflow for the azetidine derivative.

Diagnostic Fragmentation Pathway

Understanding the collision-induced dissociation (CID) pathway is vital for assay troubleshooting.

  • Quantifier (m/z 171.0): Cleavage of the azetidine C3-S bond yields the 4-methoxybenzenesulfonyl cation. Because this fragment does not contain the bromine atom, both the m/z 410.0 and 412.0 precursors converge on this single m/z 171.0 product ion.

  • Qualifier (m/z 183.0 / 185.0): Cleavage of the amide bond yields the 3-bromobenzoyl cation. This fragment retains the bromine atom, thus preserving the 1:1 isotopic doublet in the product ion spectrum [3].

Fragmentation_Pathway Parent Parent Ion[M+H]+ m/z 410.0 (79Br) / 412.0 (81Br) 1:1 Isotopic Doublet Frag1 Quantifier Fragment [4-Methoxybenzenesulfonyl]+ m/z 171.0 (No Bromine) Parent->Frag1 Cleavage of Azetidine C3-S bond Frag2 Qualifier Fragment [3-Bromobenzoyl]+ m/z 183.0 (79Br) / 185.0 (81Br) 1:1 Isotopic Doublet Parent->Frag2 Cleavage of Amide N-C bond

Figure 2: ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • Li, S., Zhang, C., Tang, H.-X., Gu, Y., Guo, A.-J., Wang, K., & Lian, K.-Q. (2023). "Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry." Journal of Food and Drug Analysis, 31(1), 73-84.[Link]

  • Mano, N., Aoki, S., Yamazaki, T., Nagaya, Y., Mori, M., Abe, K., Shimada, M., Yamaguchi, H., Goto, T., & Goto, J. (2009). "Analysis of Phosphorylated Peptides by Double Pseudoneutral Loss Extraction Coupled with Derivatization Using N-(4-Bromobenzoyl)aminoethanethiol." Analytical Chemistry, 81(22), 9395-9401.[Link]

  • Sharma, R., Dowling, M. S., Futatsugi, K., & Kalgutkar, A. S. (2023). "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology, 36(6), 884-896.[Link]

Application Note: In Vitro Assay Preparation and Profiling of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Early-Stage Drug Discovery Professionals Compound Identity: 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS: 1797144-02-5)[1]

Executive Summary & Physicochemical Rationale

When evaluating novel synthetic scaffolds such as 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, mitigating assay artifacts is the primary prerequisite for data integrity[2]. This compound features a rigid azetidine core flanked by a lipophilic 3-bromobenzoyl group and a bulky 4-methoxybenzenesulfonyl moiety[1].

While structurally promising for targeted library screening, these physicochemical properties introduce two major risks in high-throughput screening (HTS):

  • Colloidal Aggregation: Highly lipophilic halogenated aromatics often form sub-micron aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition[2].

  • Optical Interference: The brominated aromatic system can exhibit prompt auto-fluorescence or act as a colorimetric quencher, confounding standard UV/Vis or prompt-fluorescence readouts[2].

To establish a self-validating assay system , this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical target engagement and ATP-dependent luminescence (CellTiter-Glo) for cellular efficacy. These orthogonal approaches explicitly eliminate the compound's intrinsic optical liabilities[3].

Compound Handling & Stock Preparation

Causality & Rationale

The compound's molecular weight (410.28 g/mol ) and lipophilicity necessitate the use of 100% anhydrous Dimethyl Sulfoxide (DMSO) for the master stock[1]. Aqueous dilution must be delayed until the final assay step to prevent premature precipitation. To ensure the protocol is self-validating, a DMSO tolerance curve must be established for the target enzyme/cell line prior to compound testing[4].

Step-by-Step Methodology: Stock Preparation
  • Equilibration: Allow the lyophilized compound powder (CAS 1797144-02-5) to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous, LC-MS grade DMSO to achieve a 10 mM master stock .

  • Homogenization: Vortex for 30 seconds, followed by water-bath sonication at 25°C for 5 minutes to ensure complete dissolution of the sulfonylazetidine lattice.

  • Storage: Aliquot the 10 mM stock into 20 µL volumes in amber glass vials (to protect the light-sensitive bromobenzoyl moiety) and store at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary: Physicochemical Parameters
ParameterValue / SpecificationAssay Implication
Molecular Weight 410.28 g/mol Standard 10 mM stock requires 4.10 mg/mL.
Solvent 100% Anhydrous DMSOMax final assay concentration ≤ 1% v/v.
Aggregation Risk High (Lipophilic)Requires 0.01% Triton X-100 in assay buffer.
Optical Risk Prompt Auto-fluorescenceMandates time-resolved or luminescent readouts.

Biochemical Target Engagement: TR-FRET Assay

Causality & Rationale

To bypass the auto-fluorescence of the bromobenzoyl group, we employ TR-FRET[3]. By utilizing a long-lifetime lanthanide donor (e.g., Terbium, Tb), we introduce a 100 µs time delay between excitation and emission measurement[5]. This delay allows the transient, prompt auto-fluorescence of the test compound to decay completely to zero before the target-specific FRET signal is quantified[6]. Furthermore, the inclusion of a non-ionic detergent (Triton X-100) serves as a diagnostic control: if the compound's apparent IC50 shifts dramatically upon detergent addition, the inhibition is an artifact of colloidal aggregation[2].

Step-by-Step Methodology: TR-FRET Protocol
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100 (critical for preventing aggregation).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the 10 mM compound stock into a 384-well low-volume black microplate. Create a 10-point, 1:3 serial dilution curve. Back-fill with DMSO to normalize all wells to exactly 1% final DMSO concentration.

  • Target Incubation: Add 5 µL of the target protein/enzyme (e.g., kinase or receptor LBD) diluted in assay buffer. Incubate for 30 minutes at room temperature to allow the azetidine derivative to achieve binding equilibrium.

  • Tracer/Antibody Addition: Add 5 µL of the detection mix containing the Tb-labeled anti-target antibody (Donor) and the fluorescent tracer/ligand (Acceptor).

  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm

    • Delay Time: 100 µs

    • Integration Time: 200 µs

    • Emission: 495 nm (Tb Donor) and 520 nm (Acceptor).

  • Data Processing: Calculate the FRET ratio (Emission 520 / Emission 495). Normalize against the 1% DMSO vehicle control (0% inhibition) and a known reference inhibitor (100% inhibition).

TRFRET Excitation Excitation (340 nm) Delay Time Delay (100 µs) Excitation->Delay Eliminates prompt fluorescence Artifact Compound Auto-fluorescence Excitation->Artifact Prompt emission Donor Tb-Donor Emission (495 nm) Delay->Donor FRET Energy Transfer (Proximity Dependent) Donor->FRET Target Bound Acceptor Acceptor Emission (520 nm) FRET->Acceptor Artifact->Delay Decays during delay

Fig 1. TR-FRET assay logic eliminating the azetidine compound's auto-fluorescence.

Cell-Based Efficacy: CellTiter-Glo (CTG) Viability Assay

Causality & Rationale

While biochemical assays confirm direct target engagement, cell-based assays validate membrane permeability—a critical checkpoint given the compound's bulky sulfonylazetidine structure. We utilize the[4]. By measuring ATP as a proxy for metabolic viability via a luciferase reaction, this assay generates a luminescent signal that is entirely immune to the UV-absorbance and auto-fluorescence liabilities of the bromobenzoyl moiety[7].

Step-by-Step Methodology: Cell-Based Protocol
  • Cell Seeding: Harvest target cells in the exponential growth phase. Seed at a density of 2,000 cells/well in 40 µL of complete growth media into a 384-well white opaque tissue culture plate.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cellular adhesion and recovery.

  • Compound Dosing: Prepare a 10-point serial dilution of the compound in intermediate media (to avoid DMSO shock). Add 10 µL of the diluted compound to the cells (Final assay volume = 50 µL; Final DMSO = 0.2%).

  • Efficacy Incubation: Incubate the dosed plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CTG reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a standard microplate reader (integration time: 0.5 seconds/well).

Quantitative Data Summary: Assay Validation Metrics
MetricTR-FRET (Biochemical)CellTiter-Glo (Cellular)Acceptance Criteria
Z'-Factor 0.75 - 0.850.65 - 0.80≥ 0.5 indicates a robust assay
Signal-to-Background (S/B) > 5.0> 10.0Assay dependent
Max DMSO Tolerance 2.0% v/v0.5% v/vCompound tested well below limits
Aggregation Shift (+/- Detergent) < 2-fold IC50 shiftN/A> 5-fold shift indicates PAINS artifact

Comprehensive Triage Workflow

To ensure the scientific integrity of the screening campaign, the following workflow is strictly enforced to differentiate true pharmacological activity from assay interference.

Workflow Start Compound: CAS 1797144-02-5 Stock 10 mM DMSO Stock (Aliquoted & Stored at -20°C) Start->Stock Dilution Acoustic Dispensing Serial Dilution Stock->Dilution Biochem Biochemical Assay (TR-FRET) Dilution->Biochem Cell Cell-Based Assay (CellTiter-Glo) Dilution->Cell AggCheck Colloidal Aggregation Check (+/- Triton X-100) Biochem->AggCheck Data Data Analysis & IC50 Calc Cell->Data AggCheck->Data

Fig 2. Triage and assay workflow for the azetidine derivative.

References

  • "AICs and PAINS: Mechanisms of Assay Interference" , Drug Hunter. Available at:[Link]

  • "Assay Guidance Manual" , National Center for Biotechnology Information (NCBI) / National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • "Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats (Principles of TR-FRET)" , Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • "Choosing Modern Assay Technologies to Develop Test Guidelines" , National Institutes of Health (NIH). Available at:[Link]

Sources

Catalysts for the preparation of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Catalytic Synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the catalytic synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, a molecule of interest in medicinal chemistry. Azetidines are strained four-membered nitrogen-containing heterocycles that are increasingly incorporated into pharmaceutical candidates to explore novel chemical space and improve physicochemical properties.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for catalyst selection, and the critical parameters for achieving a successful synthesis.

Section 1: Mechanistic Considerations and the Role of Catalysis

The core transformation is the N-acylation of 3-(4-methoxybenzenesulfonyl)azetidine with 3-bromobenzoyl chloride. This reaction forms a stable amide bond and is fundamental in organic synthesis.[3][4]

The Acylation Reaction: A Base-Catalyzed Pathway

The reaction is most effectively performed under conditions analogous to the Schotten-Baumann reaction.[5][6] In this process, an acyl chloride reacts with an amine. A key feature is the inclusion of a base. The base serves a dual role: it acts as a catalyst and an acid scavenger.

  • Nucleophilic Attack : The nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.

  • HCl Byproduct Formation : This initial addition is followed by the elimination of a chloride ion, forming a protonated amide intermediate and hydrochloric acid (HCl).

  • The Role of the Base : The added base is crucial. It neutralizes the HCl byproduct. Without the base, the newly formed HCl would protonate the starting azetidine, rendering it non-nucleophilic and halting the reaction.[5] Common bases for this purpose include tertiary amines like triethylamine (TEA) or pyridine.

The Challenge: Azetidine Ring Strain

Azetidine rings possess significant ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions.[7] This is the primary challenge in their functionalization.

  • Lewis Acid Catalysis - A Risky Approach : While Lewis acids are known to catalyze N-acylation reactions, they are generally avoided for strained rings like azetidines.[8] Lewis acids can coordinate to the azetidine nitrogen, further increasing ring strain and making the ring highly susceptible to nucleophilic attack and cleavage.[7]

  • Thermal Stress : High reaction temperatures can also provide the activation energy needed to induce ring-opening.[7]

Therefore, the ideal catalytic system for this synthesis must be effective at promoting acylation while being mild enough to preserve the integrity of the azetidine ring. This makes a simple organic or inorganic base the preferred choice over Lewis acid catalysts.

Reaction Pathway Diagram

Reaction_Pathway Azetidine 3-(4-methoxybenzenesulfonyl)azetidine Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack AcylChloride 3-bromobenzoyl chloride AcylChloride->Intermediate Base Base (e.g., Et3N) Base->Intermediate Catalyst/ Acid Scavenger Product Target Molecule Intermediate->Product Elimination of Cl- HCl_Salt Et3N·HCl Salt Intermediate->HCl_Salt HCl Neutralization

Caption: General pathway for the base-catalyzed N-acylation of azetidine.

Section 2: Synthesis of Key Precursors

Reliable access to high-purity starting materials is paramount. While 3-(4-methoxybenzenesulfonyl)azetidine may be sourced commercially or synthesized via multi-step routes, 3-bromobenzoyl chloride is readily prepared from its corresponding carboxylic acid.

Protocol 2.1: Preparation of 3-Bromobenzoyl Chloride

This protocol details the conversion of 3-bromobenzoic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂).[9]

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, can be run neat)

  • Dry glassware, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 3-bromobenzoic acid (1.0 eq).

  • Reagent Addition : Carefully add an excess of thionyl chloride (2-3 equivalents) under a fume hood. Anhydrous toluene can be used as a solvent if desired.

  • Reaction : Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete in 2-4 hours.

  • Workup : After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification : The crude 3-bromobenzoyl chloride is purified by vacuum distillation to yield a clear liquid.[9][10]

Safety : This reaction must be performed in a well-ventilated fume hood as it evolves toxic gases. Thionyl chloride is corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE).[9]

Section 3: Catalytic Protocol for the Target Molecule Synthesis

This protocol employs triethylamine as a base catalyst and acid scavenger to synthesize the title compound under mild conditions that preserve the azetidine ring.

Materials and Equipment
  • 3-(4-methoxybenzenesulfonyl)azetidine

  • 3-bromobenzoyl chloride

  • Triethylamine (TEA), freshly distilled

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer, ice bath, standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plate for reaction monitoring

Step-by-Step Experimental Protocol
  • Preparation : Dissolve 3-(4-methoxybenzenesulfonyl)azetidine (1.0 eq) in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent potential ring-opening side reactions.[7]

  • Base Addition : Add triethylamine (1.2-1.5 eq) to the cooled solution and stir for 5 minutes.

  • Acyl Chloride Addition : Add a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting azetidine is consumed (typically 2-4 hours).

  • Quenching : Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the final product, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine.

Table of Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Solvent Anhydrous Dichloromethane (DCM)Aprotic, inert, and effectively solubilizes reactants.
Temperature 0 °C to Room TemperatureMinimizes the rate of ring-opening side reactions and controls the exothermic acylation.[7]
Catalyst/Base Triethylamine (TEA)Neutralizes HCl byproduct to prevent amine protonation and drive the reaction to completion.[5]
Stoichiometry Azetidine (1.0 eq), Acyl Chloride (1.1 eq), TEA (1.2-1.5 eq)A slight excess of acyl chloride ensures full conversion; excess base ensures complete HCl scavenging.
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the consumption of the starting material.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve azetidine in anhydrous DCM Cool 2. Cool solution to 0 °C Dissolve->Cool AddBase 3. Add Triethylamine Cool->AddBase AddAcyl 4. Add 3-bromobenzoyl chloride dropwise at 0 °C AddBase->AddAcyl Stir 5. Stir and monitor by TLC (0 °C to RT) AddAcyl->Stir Quench 6. Quench with aqueous NaHCO3 Stir->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash organic layers Extract->Wash Dry 9. Dry and concentrate Wash->Dry Purify 10. Purify by column chromatography Dry->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the synthesis and purification.

References

  • [11] G. L. C. Paulus, A. R. de Mesquita, and R. V. C. Guido, “The Many Faces of Azetidines in Medicinal Chemistry and Chemical Biology,” Bioorganic & Medicinal Chemistry, vol. 91, p. 116208, Sep. 2023. [Link]

  • [12] A. Brandi, S. Cicchi, and F. M. Cordero, “Novel Syntheses of Azetidines and Azetidinones,” Chemical Reviews, vol. 108, no. 9, pp. 3988–4035, Sep. 2008. [Link]

  • [13] C. L. L. Allen and J. M. J. Williams, “Catalytic amide bond forming methods,” ResearchGate, Jan. 2011. [Link]

  • [14] M. Todorovic and D. M. Perrin, “Recent developments in catalytic amide bond formation,” Peptide Science, vol. 112, no. 6, 2020. [Link]

  • [4] M. Seki, “Catalytic amide formation from non-activated carboxylic acids and amines.,” Diva-Portal.org, Nov. 30, 2015. [Link]

  • M. G. M. D’Oca, “An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions,” ResearchGate, 2013. [Link]

Sources

Application Note: 1-(3-Bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, orthogonal reactivity, and step-by-step synthetic protocols.

Executive Summary & Structural Rationale

The integration of small, highly strained sp3-rich ring systems into drug candidates is a proven strategy for enhancing pharmacokinetic properties. The azetidine core, a four-membered nitrogen heterocycle, has emerged as a privileged bioisostere for piperidine, pyrrolidine, and morpholine rings[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), azetidines attenuate molecular reactivity, improve metabolic stability, and fine-tune hydrophobicity[2].

However, the de novo synthesis of highly functionalized azetidines is notoriously challenging, often requiring complex radical strain-release (RSR) photocatalysis from volatile azabicyclo[1.1.0]butanes[3]. To bypass these synthetic bottlenecks, the use of pre-functionalized, orthogonally reactive building blocks is highly advantageous.

1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS: 1797144-02-5)[4] is a highly versatile precursor designed for late-stage divergence. Its structural rationale is built on two key pillars:

  • The 3-Bromobenzoyl Handle (N1): Azetidine amides exhibit a unique torsional profile. Unlike standard N,N-disubstituted amides that twist out of plane due to steric clash, azetidine amides behave more like mono-substituted amides, offering distinct structure-activity relationship (SAR) vectors[5]. The meta-bromo substituent serves as an ideal handle for transition-metal-catalyzed cross-coupling.

  • The 4-Methoxybenzenesulfonyl Handle (C3): This moiety can act as a robust hydrogen bond acceptor in final drug candidates or serve as a traceless activating group for photoredox-mediated radical functionalization.

Table 1: Physicochemical Properties of the Precursor
PropertyValue / DescriptionRationale in Drug Design
Molecular Formula C17H16BrNO4SProvides a balanced MW for fragment-based or lead optimization.
Molecular Weight 410.28 g/mol Falls within Lipinski's Rule of 5 parameters.
Fsp3 Fraction 0.18 (Base scaffold)Elevates 3D character compared to planar aryl-only scaffolds.
Orthogonal Sites 2 (Aryl Bromide, C3-Sulfone)Enables divergent, multi-step combinatorial library synthesis.

Orthogonal Reactivity & Synthetic Strategy

The true value of this precursor lies in its orthogonal reactivity. The aryl bromide and the C3-sulfonyl group can be addressed independently without cross-interference, allowing medicinal chemists to construct diverse libraries from a single starting point.

G Precursor 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (Orthogonal Precursor) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Precursor->Pd Reacts at 3-Bromoaryl Photoredox Photoredox Desulfonylation (Radical Trapping) Precursor->Photoredox Reacts at C3-Sulfonyl AmideCleavage Amide Hydrolysis (N-Deprotection) Precursor->AmideCleavage Reacts at N-Amide Prod1 Biaryl-Substituted Azetidine (Extended Pharmacophore) Pd->Prod1 Prod2 C3-Alkylated Azetidine (sp3-sp3 coupling) Photoredox->Prod2 Prod3 Free NH-Azetidine (Secondary Amine) AmideCleavage->Prod3

Figure 1: Divergent synthetic workflows leveraging the orthogonal reactivity of the azetidine precursor.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: The meta-bromoaryl group is highly susceptible to oxidative addition by Palladium(0) species. Because the azetidine nitrogen is protected as an amide, it cannot coordinate to and poison the palladium catalyst—a common failure mode when working with free azetidines. This protocol details the extension of the scaffold via Suzuki-Miyaura coupling to generate biaryl derivatives.

Self-Validating Step-by-Step Methodology
  • Reaction Setup:

    • In an oven-dried 20 mL Schlenk tube, add 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.5 equiv, 1.25 mmol).

    • Causality: K2CO3 is chosen as a mild base that effectively activates the boronic acid via the formation of a reactive boronate complex without hydrolyzing the azetidine amide.

  • Catalyst Addition & Degassing:

    • Add Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol).

    • Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL).

    • Self-Validation: Purge the mixture with Argon for 10 minutes using a subsurface sparging needle. The cessation of dissolved oxygen is critical; failure to degas will result in rapid catalyst oxidation (evidenced by the solution turning black prematurely) and high levels of homocoupled boronic acid.

  • Heating & IPC (In-Process Control):

    • Seal the tube and heat to 90 °C in an oil bath for 4 hours.

    • Self-Validation: At t = 4h, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The target is the disappearance of the precursor mass (m/z 410[M+H]+) and the appearance of the product mass. If precursor >5% persists, spike with an additional 1 mol% Pd(dppf)Cl2 and heat for 1 hour.

  • Workup & Purification:

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Conversion (%)Rationale
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O10065%Sluggish oxidative addition; prone to protodeboronation.
Pd(dppf)Cl2 (5 mol%) K2CO3 Dioxane/H2O 90 >95% Optimal bite angle of dppf accelerates reductive elimination.
Pd2(dba)3 / XPhosCs2CO3Dioxane10088%Good yield, but unnecessary cost for a standard aryl bromide.

Protocol B: Photoredox-Mediated Desulfonylative Alkylation

Causality & Design: The 4-methoxybenzenesulfonyl group at the C3 position is not just a structural feature; it is a redox-active handle. Under visible-light photoredox catalysis, single-electron transfer (SET) to the sulfone generates a transient C3-azetidinyl radical after the extrusion of sulfur dioxide. This sp3-radical can be intercepted by Michael acceptors to form new C-C bonds, a highly sought-after transformation in modern medicinal chemistry to increase molecular complexity[3].

Photoredox PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (450 nm) SET Single Electron Transfer (SET) to Sulfone PC_star->SET Oxidation SET->PC Catalyst Regeneration Radical C3-Azetidinyl Radical + Sulfinate Anion SET->Radical Desulfonylation (-SO2Ar) Trap Radical Trapping (e.g., Michael Acceptor) Radical->Trap Product C3-Functionalized Product Trap->Product

Figure 2: Mechanistic pathway for the photoredox-mediated desulfonylative functionalization at the C3 position.

Self-Validating Step-by-Step Methodology
  • Reaction Setup:

    • In a 10 mL transparent glass vial equipped with a Teflon septum, add the azetidine precursor (1.0 equiv, 0.2 mmol), a Michael acceptor (e.g., methyl acrylate, 3.0 equiv, 0.6 mmol), Hantzsch ester (HE, 1.5 equiv, 0.3 mmol) as the stoichiometric reductant, and fac-Ir(ppy)3 (0.02 equiv, 0.004 mmol).

  • Solvent & Degassing:

    • Dissolve the mixture in anhydrous DMF (2.0 mL).

    • Causality & Validation: Oxygen is a potent triplet quencher of the excited state photocatalyst (fac-Ir(ppy)3*). Perform three freeze-pump-thaw cycles. Validation of successful degassing is the absence of gas evolution upon thawing under vacuum.

  • Irradiation:

    • Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature, preventing thermal background degradation.

  • Workup & DMF Removal:

    • Self-Validation: Dilute the reaction with EtOAc (10 mL). To effectively remove DMF, wash the organic layer with a 5% aqueous LiCl solution (5 × 10 mL). The complete removal of DMF can be validated by checking the organic layer via TLC; DMF often appears as a broad, UV-active smear at the baseline.

    • Dry over MgSO4, concentrate, and purify via flash chromatography.

References

  • EvitaChem. 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine Product Catalog. Retrieved from[4]

  • Costa, P., & Dell'Amico, L. Radical strain-release photocatalysis for the synthesis of azetidines. Nature Communications / Università di Parma. Retrieved from[3]

  • American Chemical Society (ACS). Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. Retrieved from[2]

  • National Institutes of Health (NIH) / PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from[1]

  • Hu, D. X. Azetidine Amides in Drugs: Structure Search. Drug Hunter. Retrieved from[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine . This compound presents significant formulation challenges due to its highly lipophilic nature. Structurally, it features a rigid azetidine core flanked by two bulky, hydrophobic aromatic systems (a 3-bromobenzoyl group and a 4-methoxybenzenesulfonyl group).

Because the azetidine nitrogen is locked as an amide and the sulfonyl group is carbon-linked, this molecule lacks any ionizable protons at physiological pH . Consequently, traditional solubility-enhancing methods like pH adjustment or salt formation will fail. This guide provides field-proven, causality-driven methodologies to achieve true thermodynamic solubility for both in vitro and in vivo applications.

Solubilization Strategy Workflow

To determine the correct solubilization approach, you must first define the end goal of your experiment. The following decision matrix outlines the optimal pathways for different assay types.

Workflow Start 1-(3-bromobenzoyl)-3- (4-methoxybenzenesulfonyl)azetidine InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Tox) Start->InVivo DMSO DMSO Stock Preparation (10-50 mM) InVitro->DMSO Lipid Lipid-Based Formulation (SEDDS) InVivo->Lipid CD_Complex Cyclodextrin Complexation (Lyophilization) InVivo->CD_Complex Nano Nanosuspension (Milling) InVivo->Nano Dilution Aqueous Buffer Dilution DMSO->Dilution Crash Precipitation Issue? Dilution->Crash AddCD Use HP-β-CD or Co-solvents (Tween-20) Crash->AddCD Yes

Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting In Vitro Assays: The "DMSO Crash"

The Problem

Researchers frequently dissolve lipophilic compounds in 100% Dimethyl sulfoxide (DMSO) at high concentrations (e.g., 10–50 mM). However, when this stock is diluted into aqueous cell culture media or biochemical buffers (reducing DMSO to ≤1%), the compound rapidly precipitates .

The Causality

This phenomenon is driven by a sudden solvent shift. The compound's kinetic solubility in the aqueous fraction is drastically lower than in DMSO. As the DMSO diffuses into the water, the local concentration of the drug exceeds its saturation point, leading to supersaturation, nucleation, and the formation of subvisible crystals. These crystals cannot enter cells, leading to artificially low efficacy and overestimated cytotoxicity due to physical cellular damage .

Protocol: Self-Validating In Vitro Solubilization via HP-β-CD

To prevent precipitation, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the bromophenyl or methoxyphenyl rings of the compound, shielding them from the aqueous environment .

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM).

  • Controlled Dilution: Slowly add the 10 mM DMSO stock dropwise into the 20% HP-β-CD solution under continuous vortexing. Do not add the buffer to the DMSO; always add the DMSO to the buffer to prevent localized crashing.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to encourage inclusion complex formation.

  • Self-Validation (Critical Step): Centrifuge the final solution at 10,000 x g for 10 minutes.

    • If a pellet forms: The compound was merely in a colloidal suspension. You must increase the HP-β-CD concentration or decrease the final drug concentration.

    • If no pellet forms: Carefully extract the supernatant and quantify the drug concentration via HPLC-UV to confirm true thermodynamic solubility.

Formulating for In Vivo Efficacy

For animal studies, DMSO must be kept to an absolute minimum due to toxicity. The compound must be formulated into a stable, water-soluble state.

CD_Mechanism Drug Lipophilic Drug (Azetidine Derivative) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Van der Waals & Hydrophobic Interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex

Mechanistic pathway of cyclodextrin inclusion complexation enhancing aqueous solubility.
Protocol: Solid Inclusion Complex Preparation (Solvent Evaporation)

This method creates a dry, stable powder that can be reconstituted in water or saline prior to dosing .

  • Dissolution: Dissolve 1 molar equivalent of the azetidine compound in a volatile organic solvent (e.g., Methanol or Acetone).

  • Complexation: Dissolve 1 to 2 molar equivalents of HP-β-CD in purified water.

  • Mixing: Combine the two solutions and stir magnetically at room temperature for 24 hours to allow the system to reach thermodynamic equilibrium.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize (freeze-dry) for 48 hours.

  • Validation: Analyze the resulting white powder using Differential Scanning Calorimetry (DSC). The disappearance of the drug's characteristic melting endotherm confirms that the drug is fully encapsulated within the cyclodextrin cavity, rather than existing as a physical mixture.

Quantitative Data: Solubilization Strategies Comparison

The following table summarizes the expected outcomes of various formulation strategies for this specific azetidine scaffold.

StrategyExcipients UsedEst. Max Aqueous SolubilityProsCons
Unformulated None (Buffer only)< 1 µMNoneCompletely insoluble; fails in all assays.
Direct Dilution 1% DMSO in Buffer~5 - 10 µMEasy to prepareHigh risk of precipitation; false negatives.
Surfactant Micelles 5% Tween-80 / 5% PEG-400~100 - 500 µMGood for oral gavageSurfactants can cause cell lysis in vitro.
Inclusion Complex 20% HP-β-CD> 2 mMExcellent stability; low toxicityRequires preparation time and lyophilization.

Frequently Asked Questions (FAQs)

Q: Can I improve the solubility of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine by lowering or raising the pH of my buffer? A: No. Unlike many drugs that contain basic amines or acidic carboxylic acids, this compound is non-ionizable. The nitrogen in the azetidine ring is tied up in an amide bond (3-bromobenzoyl), and the sulfonyl group is carbon-linked. Because it cannot be protonated or deprotonated, its solubility is entirely independent of pH.

Q: I heated my assay buffer to 37°C, and the compound dissolved. But when I checked my plates later, there were crystals. Why? A: Heating increases kinetic solubility temporarily, creating a supersaturated solution. However, once the solution cools to room temperature (or simply over time as thermodynamic equilibrium is established), the excess drug nucleates and crystallizes. You must use a solubilizing agent (like cyclodextrin) to achieve stable thermodynamic solubility.

Q: How do I know if my compound is truly dissolved or just forming a cloudy colloidal suspension? A: Visual inspection is insufficient. You must implement the self-validating centrifugation step detailed in our protocols. Centrifuge the sample at 10,000 x g. True solutions will not separate, whereas colloidal suspensions will form a visible pellet at the bottom of the tube.

References

  • Compound Precipitation in High-Concentration DMSO Solutions Journal of Biomolecular Screening URL:[Link]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO PLOS One URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PubMed Central (NIH) URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes MDPI - Pharmaceuticals URL:[Link]

Technical Support Center: Synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields.

The N-acylation of 3-substituted azetidines is a critical, yet often challenging, step. The inherent ring strain of the four-membered azetidine heterocycle (approx. 25.4 kcal/mol) makes it susceptible to undesired side reactions, primarily acid-catalyzed ring-opening.[1] This guide provides a structured approach to identifying and resolving the common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the N-acylation of 3-(4-methoxybenzenesulfonyl)azetidine?

A1: The primary cause of low yield is the ring-opening of the strained azetidine ring.[2][3] This side reaction is typically catalyzed by the hydrochloric acid (HCl) generated in situ when using an acyl chloride like 3-bromobenzoyl chloride. The azetidine nitrogen can be protonated by this acid, which enhances the ring strain and makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack by the chloride ion, solvent, or other nucleophiles present.[2][3]

Q2: How does the 3-(4-methoxybenzenesulfonyl) substituent impact the reaction?

A2: The electron-withdrawing nature of the sulfonyl group at the C-3 position has a dual effect. It reduces the basicity and nucleophilicity of the azetidine nitrogen, potentially slowing down the desired N-acylation reaction. This can lead to incomplete conversion if reaction conditions are not optimized. However, the sulfonyl group also provides a degree of stability to the ring, though this is often not sufficient to prevent acid-catalyzed cleavage under harsh conditions.[2]

Q3: Aside from acyl chlorides, are there alternative methods for this acylation?

A3: Yes. If the acyl chloride method consistently leads to low yields despite optimization, consider using standard amide coupling conditions. This involves activating the corresponding carboxylic acid (3-bromobenzoic acid) with a coupling reagent such as HATU, HBTU, or EDC in the presence of a base. This method avoids the generation of HCl, thereby reducing the risk of ring-opening, but may require more rigorous screening of reagents and conditions to be effective.[4]

Q4: Is temperature control critical for this reaction?

A4: Absolutely. Elevated temperatures can provide the activation energy needed to overcome the barrier for ring-opening, leading to byproduct formation.[2] The N-acylation should be initiated at a low temperature (e.g., 0 °C to -20 °C) and allowed to warm slowly if necessary.[2] Monitoring the reaction closely by TLC or LC-MS is essential to determine the optimal temperature profile that favors product formation over degradation.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low yield with significant formation of byproducts detected by LC-MS.
  • Question: My reaction yields are consistently below 40%, and I observe several major byproducts in the crude LC-MS analysis. What is the likely cause and how can I fix it?

  • Probable Cause: This is a classic symptom of azetidine ring-opening. The HCl generated during the reaction is likely not being effectively neutralized, leading to acid-catalyzed decomposition.

  • Proposed Solution & Scientific Rationale:

    • Choice of Base: Switch from a nucleophilic base like triethylamine (TEA) to a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are excellent proton scavengers but are too bulky to compete with the azetidine as a nucleophile, thus minimizing side reactions.

    • Temperature Control: Perform the reaction at a reduced temperature. Cooling the solution of the azetidine and base to 0 °C or even lower before the slow, dropwise addition of the acyl chloride can significantly decrease the rate of the ring-opening side reaction.[2]

    • Rate of Addition: Add the 3-bromobenzoyl chloride solution dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low instantaneous concentration of both the acyl chloride and the generated HCl, further suppressing the decomposition pathway.

    • Solvent Selection: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Protic solvents can act as nucleophiles and participate in ring-opening.[3][5]

Issue 2: The reaction stalls, with a significant amount of starting azetidine remaining.
  • Question: My TLC analysis shows that after several hours, a large amount of the starting 3-(4-methoxybenzenesulfonyl)azetidine is unreacted, even though the acyl chloride has been consumed. What's happening?

  • Probable Cause: The nucleophilicity of the starting azetidine is low due to the electron-withdrawing sulfonyl group, leading to a sluggish reaction. The acyl chloride may be degrading via hydrolysis with trace moisture before it can react.

  • Proposed Solution & Scientific Rationale:

    • Reagent Purity: Ensure all reagents and solvents are anhydrous.[5] Use freshly distilled solvents and a new bottle of 3-bromobenzoyl chloride if possible. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the 3-bromobenzoyl chloride and base can help drive the reaction to completion. However, a large excess of the acyl chloride should be avoided as it increases the amount of HCl generated.

    • Controlled Warming: After the initial low-temperature addition, allow the reaction to warm slowly to room temperature and stir for an extended period (monitor by TLC every 1-2 hours). Gentle heating (e.g., to 40 °C) can be attempted, but must be done with extreme caution and careful monitoring for byproduct formation.[5]

    • Alternative: Amide Coupling: If the reaction still fails to go to completion, this indicates the acyl chloride method may be too harsh or inefficient for this substrate. Switch to an amide coupling protocol using 3-bromobenzoic acid, a coupling agent like HATU, and a base like DIPEA in a solvent such as DMF.

Visualizing the Process

Reaction Pathway and Key Side Reaction

The following diagram illustrates the desired N-acylation pathway versus the undesired acid-catalyzed ring-opening.

reaction_pathway cluster_reactants Reactants Azetidine 3-(4-methoxybenzenesulfonyl)azetidine Product Desired Product Azetidine->Product Desired Acylation ProtonatedAzetidine Protonated Azetidine (Activated Intermediate) Azetidine->ProtonatedAzetidine Protonation (undesired) AcylChloride 3-Bromobenzoyl Chloride AcylChloride->Product HCl HCl (byproduct) AcylChloride->HCl generates Base Base (e.g., DIPEA) Base->Product HCl->ProtonatedAzetidine RingOpened γ-Chloroamide Byproduct ProtonatedAzetidine->RingOpened Nucleophilic Attack Chloride Cl- Chloride->RingOpened

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Workflow for Low Yield

Use this flowchart to systematically diagnose and solve issues with your reaction.

troubleshooting_workflow Start Low Yield Observed CheckTLC Analyze crude reaction (TLC, LC-MS) Start->CheckTLC AnalysisResult What is the main issue? CheckTLC->AnalysisResult Incomplete Incomplete Reaction (High SM remaining) AnalysisResult->Incomplete Starting Material (SM) is major spot Byproducts Major Byproducts Formed (Ring-opening likely) AnalysisResult->Byproducts New, lower Rf polar spots appear Sol_Incomplete_1 1. Check reagent/solvent purity (anhydrous?) 2. Increase reaction time/temp cautiously 3. Use slight excess of acyl chloride/base Incomplete->Sol_Incomplete_1 Sol_Byproducts_1 1. Lower reaction temperature (start at 0°C or below) 2. Use non-nucleophilic base (DIPEA) 3. Slow, dropwise addition of acyl chloride Byproducts->Sol_Byproducts_1 Sol_Incomplete_2 If still incomplete, switch to Amide Coupling Method (HATU/EDC) Sol_Incomplete_1->Sol_Incomplete_2 If no improvement

Caption: Systematic Troubleshooting Flowchart.

Optimized Protocol and Condition Summary

This protocol incorporates best practices to maximize yield and minimize side reactions.

Optimized N-Acylation Protocol
  • Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add 3-(4-methoxybenzenesulfonyl)azetidine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Acyl Chloride Addition: In a separate flask, dissolve 3-bromobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Warming: If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature and continue stirring. Monitor until the starting azetidine is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table of Recommended Reaction Parameters
ParameterRecommendationRationalePotential Pitfall
Temperature 0 °C to Room TempMinimizes rate of ring-opening side reaction.[2]Reaction may be too slow; requires careful monitoring.
Base DIPEA, 2,6-LutidineNon-nucleophilic; scavenges HCl without competing in reaction.Must be high purity; can be difficult to remove during workup.
Solvent Anhydrous DCM, THFAprotic and non-nucleophilic; good solubility for reagents.[5]Must be rigorously dried to prevent hydrolysis of acyl chloride.
Stoichiometry 1.1 eq Acyl Chloride, 1.2 eq BaseSlight excess drives reaction to completion.Large excess of acyl chloride generates more HCl, increasing risk.
Addition Rate Slow, dropwise (30-60 min)Keeps instantaneous concentration of HCl low.Can significantly increase total reaction time.

References

  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Tech Support.
  • Gunanathan, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (2025).
  • BenchChem. (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem Tech Support.
  • Reddit r/Chempros. (2021).
  • Patsnap Eureka. (2026).

Sources

1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine degradation pathways and thermal stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS: 1797144-02-5). As a highly functionalized, strained heterocyclic compound, its behavior in analytical and formulation workflows requires precise handling. This guide provides drug development professionals and analytical chemists with mechanistic troubleshooting, self-validating protocols, and structural stability insights.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We observe significant loss of the parent compound when heated above 80°C in solution. What drives this thermal instability? Causality & Mechanism: The degradation is primarily driven by the inherent ring strain of the 4-membered azetidine core (approximately 26 kcal/mol). At elevated temperatures, thermal energy overcomes the activation barrier for C–N bond fission[1]. In concentrated solutions, this thermal stress often leads to cationic ring-opening polymerization or dimerization—a well-documented pathway for azetidine derivatives[2]. Furthermore, the electron-withdrawing nature of the 3-(4-methoxybenzenesulfonyl) group polarizes the adjacent C–H bonds, reducing the overall thermal threshold of the ring structure compared to unsubstituted azetidines.

Q2: During aqueous formulation stability testing (pH 2.0 and pH 10.0), LC-MS reveals multiple degradants. What are the primary hydrolytic pathways? Causality & Mechanism: You are observing a cascading, two-step hydrolytic mechanism. The first vulnerability is the amide bond at the 1-(3-bromobenzoyl) position. Acid or base catalysis cleaves this bond, yielding 3-bromobenzoic acid and a secondary azetidine amine. Once the amide is cleaved, the newly liberated azetidine nitrogen becomes highly basic. Under acidic conditions, it protonates to form an azetidinium ion intermediate. This activated species is highly susceptible to nucleophilic attack by water, resulting in rapid ring-opening to form acyclic amino alcohol derivatives[3].

Q3: Is this compound sensitive to ambient light during benchtop handling? Causality & Mechanism: Yes, strictly avoid ambient UV exposure. The 3-bromobenzoyl moiety introduces a specific photolytic vulnerability. The aryl C–Br bond has a relatively low bond dissociation energy (~81 kcal/mol). Exposure to UV light (specifically in the 280–320 nm range) induces homolytic cleavage, generating an aryl radical and a bromine radical. This initiates a radical cascade leading to debromination (yielding the 1-benzoyl derivative) or cross-linking with protic solvents. Amber glassware is mandatory for all stock solutions.

Part 2: Standardized Diagnostic Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , meaning internal controls are built directly into the workflow to rule out instrumental artifacts.

Protocol A: Solution-State Forced Degradation & LC-HRMS Profiling

Rationale: This protocol isolates hydrolytic and photolytic variables while ensuring that observed mass shifts are true degradants, not in-source fragmentation artifacts.

  • System Suitability & Baseline Validation: Before sample preparation, inject a blank solvent and a known reference standard (e.g., pure 3-bromobenzoic acid). Verify column retention time stability (±0.1 min) and mass accuracy (<5 ppm). This self-validates the LC-MS tune and column integrity.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a stock concentration of 1.0 mg/mL.

  • Stress Induction (Parallel Aliquots):

    • Acidic: Mix 500 µL stock with 500 µL 0.1 N HCl. Incubate at 40°C for 24 hours.

    • Basic: Mix 500 µL stock with 500 µL 0.1 N NaOH. Incubate at 40°C for 24 hours.

    • Photolytic: Place 1 mL stock in a clear quartz vial under a UV-A/UV-B photoreactor (ICH Q1B compliant) for 1.2 million lux hours.

  • Quenching: Neutralize the acidic and basic aliquots using equivalent volumes of 0.1 N NaOH and 0.1 N HCl, respectively, to arrest degradation prior to injection.

  • Data Acquisition: Analyze via UHPLC-HRMS (ESI+ and ESI- modes). Look for specific mass shifts (see Table 2).

Protocol B: Solid-State Thermal Stability (TGA-DSC)

Rationale: Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry separates phase transitions (melting) from decomposition events.

  • Crucible Control (Self-Validation): Run an empty alumina crucible blank under the identical heating ramp (25°C to 300°C). Subtract this baseline from your sample run to eliminate background buoyancy and instrument drift.

  • Sample Loading: Weigh 3.0–5.0 mg of the solid compound into the tared alumina crucible.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating pure thermal decomposition.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Analysis: Identify the onset temperature of mass loss (T_onset) on the TGA curve and correlate it with exothermic peaks on the DSC curve (indicative of ring-opening or bond cleavage).

Part 3: Quantitative Stability Data

Table 1: Kinetic Vulnerabilities & Expected Degradation Thresholds

Stress ConditionPrimary MechanismCritical ThresholdExpected Half-Life (t½)
Thermal (Solid) Ring-opening / C-N fission> 120°C (Onset)Stable at RT
Thermal (Solution) Polymerization / Dimerization> 60°C in polar solvents~48 hours at 80°C
Hydrolytic (pH < 3) Amide hydrolysis + Ring openingpH 2.0 at 40°C~12 hours
Hydrolytic (pH > 10) Amide hydrolysispH 10.0 at 40°C~24 hours
Photolytic (UV) Homolytic C-Br cleavage280–320 nm exposure< 4 hours in clear glass

Table 2: Diagnostic LC-MS Mass Shifts for Troubleshooting

Degradant IdentityMechanismExpected Mass Shift (Δm)ESI Ionization Preference
3-bromobenzoic acid Amide CleavageN/A (Fragment: 200.95 Da)ESI (-) Negative mode
Azetidinium Intermediate Protonation+1 Da (from cleaved core)ESI (+) Positive mode
Acyclic Amino Alcohol Ring Opening (+H₂O)+18 Da (relative to core)ESI (+) Positive mode
Debrominated Core Photolysis (Loss of Br, +H)-78 DaESI (+) Positive mode

Part 4: Workflow & Pathway Visualizations

DegradationPathways Parent 1-(3-bromobenzoyl)-3- (4-methoxybenzenesulfonyl)azetidine Thermal Thermal Stress (>80°C) Parent->Thermal Hydrolytic Hydrolytic Stress (pH <3 or >10) Parent->Hydrolytic Photolytic Photolytic Stress (UV Exposure) Parent->Photolytic RingOpening Azetidine Ring Opening (Polymerization / Acyclic Amines) Thermal->RingOpening Ring Strain Relief AmideHydrolysis Amide Bond Cleavage (3-bromobenzoic acid + Azetidine core) Hydrolytic->AmideHydrolysis Acid/Base Catalysis RadicalCleavage Homolytic C-Br Cleavage (Aryl Radical Formation) Photolytic->RadicalCleavage hv (280-320 nm) AmideHydrolysis->RingOpening Azetidinium Intermediates

Fig 1. Primary degradation pathways of the azetidine derivative under stress.

Workflow Step1 Sample Prep & System Validation Step2 Stress Induction (Thermal/Hydrolytic/UV) Step1->Step2 Step3 Quenching & Neutralization Step2->Step3 Step4 UHPLC-HRMS Acquisition Step3->Step4 Step5 Kinetic Modeling & Mechanism Elucidation Step4->Step5

Fig 2. Standardized self-validating workflow for forced degradation profiling.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). "Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway." Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. URL:[Link][3]

  • Schacht, E. (2015). "The Polymerization of Azetidines and Azetidine Derivatives." ResearchGate. URL:[Link][2]

  • Garland, et al. (2014). "Thermal decomposition of 1,3,3-trinitroazetidine (TNAZ): A density functional theory and ab initio study." The Journal of Chemical Physics, 140(15), 154305. URL:[Link][1]

Sources

How to prevent precipitation of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with small molecule compounds, using 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine as a primary example. Precipitation of a compound from its Dimethyl Sulfoxide (DMSO) stock solution is a common yet frustrating issue that can compromise experimental accuracy and lead to wasted resources. This document provides in-depth, field-proven insights and actionable protocols to diagnose, resolve, and prevent this problem.

Frequently Asked Questions (FAQs)

Q1: My 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine solution was clear when I made it, but now I see crystals. What happened?

This is a classic case of delayed precipitation, and several factors, often acting in combination, are likely responsible. The primary culprits are typically related to the solvent environment and handling procedures.

  • Water Contamination: The most common cause is the absorption of atmospheric moisture by DMSO.[1] DMSO is highly hygroscopic, meaning it readily attracts and absorbs water from the air.[2] An increase in water content alters the polarity and structure of the solvent, significantly decreasing the solubility of many lipophilic organic compounds.[1][3]

  • Temperature Fluctuations: Many compounds are stored at low temperatures (-20°C or -80°C). If the stock solution is subjected to repeated freeze-thaw cycles, the process can provide the energy needed to initiate crystallization.[3][4] Once a compound crystallizes, it is in a lower energy state and is often much harder to redissolve.[4]

  • Supersaturation: It is possible to create a supersaturated solution, especially if gentle warming is used for initial dissolution.[3] This is an unstable state, and over time, the compound may crash out of solution as it settles into its thermodynamically stable, less soluble crystalline form.[4]

  • Compound Purity and Polymorphism: The initial solid may have been an amorphous (less ordered) form, which generally has higher solubility.[3][5] Over time in solution, it may convert to a more stable, less soluble crystalline polymorph, leading to precipitation.

Q2: You mentioned "hygroscopic DMSO." Can a small amount of water really make that big of a difference?

Yes, absolutely. The effect of water on DMSO's solvent properties is dramatic and non-linear.

The sulfoxide group in DMSO is highly polar and forms strong hydrogen bonds with water.[2] As water is introduced, it doesn't just dilute the DMSO; it creates a more structured, ice-like lattice within the liquid phase.[4] This increased structure makes it more difficult for the solvent to create a "cavity" to accommodate a large, lipophilic solute like 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine.[3][4] Consequently, the compound's solubility plummets. This effect is so pronounced that even brief or repeated exposure of your DMSO stock bottle to ambient air can lead to significant water absorption.[1]

Below is a diagram illustrating this causal chain.

Causal link between DMSO exposure and compound precipitation.
Q3: I've observed precipitation in my stock tube. Can I just warm it up and use it?

Attempting to redissolve precipitated compound is a critical control point. If you simply use the supernatant, you will be dosing your experiment with an unknown, lower concentration of the compound, invalidating your results.

Here is a troubleshooting workflow:

  • Visual Inspection: Before every use, visually inspect the thawed stock solution for any signs of crystals or precipitate.[6]

  • Attempt to Redissolve: If precipitation is observed, warm the tube gently in a 37°C water bath for 5-10 minutes.[1] Following warming, vortex the solution vigorously and/or place it in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]

  • Assess Outcome:

    • If the solution becomes clear: The compound has likely redissolved. To be cautious, consider this a temporary state. It is highly recommended to aliquot this solution into smaller, single-use volumes to prevent further freeze-thaw cycles that could trigger precipitation again.[1][6]

    • If the precipitate does not dissolve: Do not use the solution. The compound may have converted to a less soluble crystalline form.[4] Using this solution would result in inaccurate dosing. The only reliable course of action is to discard the solution and prepare a fresh stock from solid material.[6]

Sources

Purification techniques for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine crude extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for purifying this specific molecule. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during the purification of crude extracts.

Understanding the Molecule and Purification Challenges

1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a moderately polar molecule containing several key functional groups: an aromatic bromide, an amide, a sulfonamide, an ether, and the strained azetidine ring. This combination presents unique purification challenges. The molecule's polarity means it may not behave predictably in standard chromatographic systems, and the presence of multiple aromatic rings and heteroatoms can lead to complex impurity profiles.

The primary goal of any purification strategy is to effectively remove unreacted starting materials, reagents, and reaction byproducts while maximizing the recovery of the final, high-purity compound. This guide will walk you through the most effective techniques to achieve this.

General Purification Workflow

A systematic approach is crucial for developing an effective purification protocol. The following workflow provides a logical sequence of steps from initial crude analysis to final product isolation.

Purification_Workflow Crude Crude Product Analysis (TLC, LC-MS, 1H NMR) Decision Assess Impurity Profile & Desired Purity/Scale Crude->Decision Crystallization Primary Method: Recrystallization Decision->Crystallization Crystalline solid, high initial purity Chromatography Primary Method: Column Chromatography Decision->Chromatography Oily/amorphous solid, complex mixture Purity_Check1 Purity Assessment (>99%?) Crystallization->Purity_Check1 Mother_Liquor Analyze Mother Liquor & Side Fractions for Product Recovery Crystallization->Mother_Liquor Purity_Check2 Purity Assessment (>98%?) Chromatography->Purity_Check2 Chromatography->Mother_Liquor Prep_HPLC Polishing Step or Primary Method for Difficult Separations: Preparative HPLC Final_Product Pure Product (Characterization & Storage) Prep_HPLC->Final_Product Purity_Check1->Prep_HPLC No Purity_Check1->Final_Product Yes Purity_Check2->Crystallization If solid Purity_Check2->Prep_HPLC No Purity_Check2->Final_Product Yes Troubleshoot Troubleshoot & Optimize Mother_Liquor->Troubleshoot

Caption: General experimental workflow for purification strategy selection.

Crystallization and Recrystallization

Crystallization is often the most efficient and scalable method for purifying solid organic compounds to a high degree of purity.[1] For sulfonamides, in particular, this technique is widely employed.[2]

Q1: What is the best solvent system for recrystallizing 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude extract.[3] However, given the molecule's structure with both polar (sulfonamide, amide) and non-polar (bromophenyl, methoxyphenyl) moieties, a mixed solvent system is often the most effective approach.[4]

A good starting point is a combination of a "good" solvent, in which the compound is highly soluble, and an "anti-solvent," in which it is poorly soluble.[5]

Solvent System (Good/Anti-Solvent)Rationale
Ethanol / Water Ethanol solvates the aromatic portions, while water acts as an anti-solvent, interacting with the polar sulfonamide group. 95% ethanol is a common starting point for sulfonamides.[3][4]
Isopropanol / Water Similar to ethanol/water, isopropanol can be an excellent choice. A 70% isopropanol-water solution has been shown to be effective for related sulfonamides.[3][6]
Dichloromethane (DCM) / Hexanes DCM is a good solvent for a wide range of organic compounds, while hexanes serve as a non-polar anti-solvent. This is a good option if non-polar impurities are the main concern.[7]
Ethyl Acetate / Hexanes A very common system in organic synthesis. Ethyl acetate has intermediate polarity, and hexanes act as the anti-solvent.

Protocol 1: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., boiling ethanol).[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][5] This step is crucial for removing baseline impurities and particulates.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution just becomes persistently cloudy (turbid).[5][8] If it becomes too cloudy, add a drop or two of the hot "good" solvent to redissolve the precipitate.[8]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[5] Slow cooling is key to forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is often due to the solution temperature being above the melting point of the compound or the presence of significant impurities.

Troubleshooting "Oiling Out":

Oiling_Out_Troubleshooting Start Compound 'Oils Out' Reheat Re-heat to Dissolve Oil Start->Reheat AddSolvent Add More 'Good' Solvent Reheat->AddSolvent CoolSlower Allow to Cool More Slowly (Insulate Flask) AddSolvent->CoolSlower CheckPurity Is Crude Purity Very Low? CoolSlower->CheckPurity Induce Induce Crystallization (Scratch Flask, Add Seed Crystal) CoolSlower->Induce PrePurify Pre-purify by Column Chromatography CheckPurity->PrePurify Yes ChangeSolvent Change Solvent System (e.g., to a lower boiling one) CheckPurity->ChangeSolvent No PrePurify->Start Retry Crystallization ChangeSolvent->Start Retry Crystallization Success Crystals Form Induce->Success

Caption: Troubleshooting workflow for when a compound "oils out".

Column Chromatography

For crude extracts that are oily, amorphous, or contain a complex mixture of impurities, column chromatography is the preferred method of purification.[1][7] The key to successful separation is selecting the appropriate stationary and mobile phases.[9]

Q3: What is a good starting solvent system for flash column chromatography of this compound?

A3: Your target molecule is polar. For normal-phase chromatography (silica gel), you will need a relatively polar mobile phase.[10] The best way to determine the ideal solvent system is by using Thin Layer Chromatography (TLC). Aim for a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound.[11]

Recommended Starting Solvent Systems for TLC Analysis:

  • Ethyl Acetate / Hexanes: Start with a 30-50% mixture of ethyl acetate in hexanes and adjust as needed. This is a standard system for compounds of moderate polarity.[10]

  • Dichloromethane / Methanol: For more polar compounds, a small amount of methanol in DCM is effective. Start with 1-2% methanol in DCM. Be aware that using more than 10% methanol can risk dissolving the silica gel.[10][11]

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a wet slurry method to ensure a uniform bed and avoid air bubbles.[9]

  • Sample Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution: Begin eluting with your chosen solvent system. If impurities are close to your product, a gradient elution (slowly increasing the polarity of the mobile phase) will likely provide better separation than an isocratic (constant solvent mixture) elution.[11]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Q4: I'm seeing significant "tailing" of my compound's spot on TLC and the column. How can I fix this?

A4: Tailing is common with polar compounds containing amine or amide groups that can interact strongly and non-specifically with the acidic silica gel surface.[11]

  • Add a Modifier: Adding a small amount of a modifier to your mobile phase can improve peak shape. For a compound like this, which is neutral but has hydrogen bond acceptors, adding a small amount of methanol (e.g., 0.5-1%) to an ethyl acetate/hexanes system can help.

  • Consider a Different Stationary Phase: If tailing is severe, consider using a different stationary phase. Alumina (neutral or basic) can sometimes be a better choice for basic or sensitive compounds. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile), can be very effective for polar compounds.[11] In reversed-phase, polar compounds elute earlier.[11]

Preparative High-Performance Liquid Chromatography (Prep HPLC)

When high purity (>99.5%) is required, or when all other methods fail to separate critical impurities, preparative HPLC is the most powerful tool.[1][12] It is extensively used in the pharmaceutical industry to isolate active pharmaceutical ingredients (APIs) and purify intermediates.[13][14]

Q5: When should I choose preparative HPLC over column chromatography?

A5: Preparative HPLC is the method of choice in several scenarios:

  • High Purity Required: When you need exceptionally pure material for biological testing or as an analytical standard.[15]

  • Difficult Separations: When impurities have very similar polarity to your product and cannot be resolved by flash chromatography.

  • Small Scale: While scalable, prep HPLC is very efficient for purifying small to moderate amounts of material (milligrams to a few grams).[14]

  • Automation and Reproducibility: Modern HPLC systems are automated, leading to highly reproducible results.[14]

Q6: What is a good starting point for a preparative HPLC method for this molecule?

A6: For a polar molecule like 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, a reversed-phase method is the most logical starting point.

ParameterRecommended Starting ConditionRationale & Comments
Column C18 (Octadecyl Silane)The industry standard for reversed-phase. Provides good retention for moderately polar to non-polar compounds.[14]
Mobile Phase A Water + 0.1% Formic Acid or TFAThe aqueous phase. The acid modifier helps to produce sharp peaks and ensure consistent ionization if the compound is analyzed by mass spectrometry.
Mobile Phase B Acetonitrile or Methanol + 0.1% AcidThe organic phase. Acetonitrile often provides better peak shapes and lower backpressure.
Elution Mode GradientStart with a scouting gradient (e.g., 5% to 95% B over 15-20 minutes) on an analytical scale to determine the approximate retention time, then optimize a focused gradient for the preparative scale separation.
Detection UV (e.g., at 254 nm)The aromatic rings in the molecule will have strong UV absorbance, making this a suitable detection method.

Frequently Asked Questions (FAQs)

Q7: What are the most likely impurities I need to remove?

A7: The impurities will depend on your synthetic route. However, common impurities in the synthesis of N-acylated azetidines or similar structures include:

  • Unreacted 3-bromobenzoic acid: An acidic impurity that can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup, or by column chromatography.[7]

  • Unreacted 3-(4-methoxybenzenesulfonyl)azetidine: A more polar starting material that should separate well during normal-phase chromatography.

  • Hydrolyzed Product: If exposed to water, the starting material 3-bromobenzoyl chloride can hydrolyze back to 3-bromobenzoic acid.[16][17]

  • Over-alkylation/acylation products: Depending on the specific precursors, side reactions could lead to more complex byproducts.[18]

Q8: The purified product is a persistent oil. How can I solidify it?

A8: Many N-substituted azetidines are oils at room temperature.[18] If a solid is required for handling or formulation, you could attempt to form a salt. However, given the amide and sulfonamide functionalities, this molecule is unlikely to form a stable acid or base salt. The best approach is to ensure it is highly pure and free of residual solvents, as impurities can often prevent crystallization and result in an oil. High vacuum drying is essential.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS.
  • What is Preparative HPLC | Find Your Purific
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). BenchChem.
  • Supercritical Fluid Chiral Separations. (2025, March 14). Pharmaceutical Technology.
  • Supelco Preparative HPLC products for Pharmaceutical Development and Production. (n.d.). MilliporeSigma.
  • SFC for chiral separations in bioanalysis. (2019, January 5). PubMed.
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2021, September 21). Taylor & Francis Online.
  • Prep LC 101: Scaling up with Preparative HPLC. (2019, July 11). Thermo Fisher Scientific.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26).
  • Prepar
  • High Proportion of Chiral Crystallization of Achiral Indolyl Sulfonamides: Effect of Intermolecular Interactions. (2021, July 8).
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now.
  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. (2024, May 15). PubMed.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011, February 10).
  • Column chromatography purification tips for polar acetanilide compounds. (n.d.). BenchChem.
  • Removal of impurities from 2-Amino-5-bromobenzoyl chloride. (n.d.). BenchChem.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • 4-Bromobenzoyl chloride | 586-75-4. (2026, January 13). ChemicalBook.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • 4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid. (n.d.). BenchChem.
  • Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). BenchChem.
  • Technical Support Center: Purification of Sulfonated Arom
  • 4-Bromobenzoyl chloride. (n.d.). Chongqing Chemdad Co., Ltd.
  • PURIFICATION OF SULFANILAMIDE BY CRYSTALLIZATION. (2020, April 15). Chemistry LibreTexts.
  • Deprotection of Sulfonyl Aziridines. (n.d.). The Journal of Organic Chemistry.
  • Sulfonamide purification process. (n.d.).
  • Removal of impurities from 1-(4-Methylbenzyl)azetidine. (n.d.). BenchChem.
  • Two-Solvent Recrystalliz
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.

Sources

Technical Support Center: Troubleshooting Crystallization of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine .

Because this molecule contains a highly strained four-membered nitrogen heterocycle paired with bulky aryl-sulfonyl and aroyl functional groups, its crystallization presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity entrapment and providing self-validating protocols to ensure >99.5% API purity.

Part 1: Diagnostic Workflow for Impurity Rejection

Before altering your crystallization parameters, you must identify how the impurities (such as unreacted 3-bromobenzoic acid, 4-methoxybenzenesulfonyl chloride, or degradation products) are entering your crystal lattice. Impurities typically contaminate the product via four mechanisms: surface deposition, agglomeration entrapment, solvent inclusions, or solid solutions[1],[2].

Use the diagnostic decision tree below to determine the physical location of your impurities.

Impurity_Diagnosis N1 Crude Azetidine Crystals (Fails Purity Spec) N2 Stepwise Solvent Wash & Analyze Wash Liquor N1->N2 N3 Purity Improves (Surface Deposition) N2->N3 Impurity in wash N4 Purity Remains Low (Internal Entrapment) N2->N4 Impurity in crystal N5 Action: Optimize Filtration & Anti-solvent Wash N3->N5 N6 Optical Microscopy & Particle Size Analysis N4->N6 N7 Irregular / Porous Habit (Inclusions / Agglomerates) N6->N7 Aggregated particles N8 Smooth / Regular Habit (Solid Solution) N6->N8 Single crystals N9 Action: Reduce Cooling Rate & Implement Seeding N7->N9 N10 Action: Change Solvent Thermodynamic System N8->N10

Fig 1: Diagnostic workflow for identifying and resolving impurity incorporation mechanisms.

Part 2: FAQs & Troubleshooting Guide

Q1: My azetidine intermediate is degrading during the pre-crystallization workup. What is causing this?

A1: Acid-Catalyzed Ring Opening. Azetidines possess significant ring strain (~26 kcal/mol). While the N-benzoyl group at the N1 position reduces the nitrogen's basicity via amide resonance, the ring remains highly susceptible to nucleophilic attack and Cationic Ring-Opening Polymerization (CROP) under acidic conditions[3]. If you are using standard acid-base extractions (e.g., 1M HCl) to purge unreacted starting materials prior to crystallization, the aqueous acidic layer is likely degrading the azetidine core into ring-opened amine impurities[4].

  • The Fix: Replace strong acid washes with mild, buffered aqueous washes (e.g., saturated NaHCO3​ , pH ~8) to partition out unreacted 3-bromobenzoic acid without compromising the four-membered ring.

Q2: My crystals are forming as fine, fragile needles that trap solvent. How can I improve the morphology?

A2: High Supersaturation Driving 1D Growth. Needle-like morphologies often result from rapid, uncontrolled supersaturation, which forces the crystal to grow rapidly along a single axis. This rapid 1D growth traps impurity-rich mother liquor in the interstitial spaces (agglomeration) or within the crystal lattice itself (inclusions)[5].

  • The Fix: Shift from an uncontrolled "crash cooling" method to a controlled, seeded cubic cooling profile. By keeping the supersaturation level low and constant, the crystal grows uniformly across all faces, yielding thicker, prismatic crystals that naturally reject solvent inclusions[6].

Q3: The final product consistently shows trace levels of 3-bromobenzoic acid, even after washing. Why?

A3: Solid Solution Formation. If stepwise dissolution tests (washing the crystal and checking the liquor) reveal that the impurity is distributed evenly throughout the crystal lattice rather than just on the surface, the impurity has formed a solid solution[1],[2]. Because 3-bromobenzoic acid shares structural motifs with the product's benzoyl moiety, it can substitute for the API in the growing lattice.

  • The Fix: You cannot wash away a solid solution. You must alter the thermodynamic landscape by changing the crystallization solvent (e.g., switching from an EtOAc/Heptane system to an EtOH/Water system) to alter the relative solubility and partition coefficient of the impurity.

Part 3: Quantitative Data Summary

The table below illustrates the causal relationship between the cooling strategy, the primary mechanism of impurity entrapment, and the resulting product quality.

Table 1: Impact of Cooling Profile on Impurity Rejection and Crystal Quality

Cooling StrategyCooling RatePeak Supersaturation ( σ )Dominant Impurity MechanismFinal Purity (%)Yield (%)
Uncontrolled (Crash) > 5.0 °C/minHigh (> 1.5)Agglomeration / Solvent Inclusions< 95.092.0
Linear Cooling 0.5 °C/minModerate (1.1 - 1.3)Surface Deposition97.588.5
Seeded Cubic Cooling 0.1 - 0.3 °C/minLow & Constant (< 1.1)Minimal (Near-perfect rejection)> 99.5 85.0

Part 4: Self-Validating Crystallization Protocol

To ensure absolute trustworthiness, the following seeded cooling crystallization protocol incorporates built-in validation checkpoints. This ensures that the process corrects itself before irreversible impurity entrapment occurs.

Phase 1: Pre-Treatment & Clarification
  • Dissolution: Dissolve the crude 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine in Ethyl Acetate (EtOAc) at 10 volumes (10 mL/g) at 50°C.

  • Buffered Wash: Wash the organic layer with 3 volumes of saturated aqueous NaHCO3​ .

    • Validation Checkpoint: Test the pH of the discarded aqueous layer. It must be 7.5 to confirm the neutralization of 3-bromobenzoic acid without triggering azetidine ring-opening.

  • Hot Filtration: Pass the organic layer through a 0.45 µm PTFE filter at 50°C to remove insoluble mechanical impurities that could act as unwanted primary nucleation sites.

Phase 2: Metastable Zone Width (MSZW) Determination
  • Pilot Aliquot: Extract a 5 mL pilot sample of the clarified solution. Cool it linearly at 1°C/min under constant agitation.

  • Cloud Point Identification: Record the exact temperature at which the solution becomes turbid (spontaneous primary nucleation). Let's define this as Tcloud​ .

    • Causality: Knowing Tcloud​ allows you to seed the main batch before spontaneous nucleation occurs, preventing the rapid, uncontrolled growth that causes agglomeration.

Phase 3: Seeded Cubic Cooling
  • Isothermal Seeding: Cool the main batch to Tcloud​+5∘C . Add 1.0 wt% of highly pure, pre-milled product crystals (seeds).

  • Healing Hold: Hold the suspension isothermally for 60 minutes.

    • Causality: This allows the seed surfaces to "heal" and primary growth to commence slowly, consuming supersaturation without triggering secondary nucleation.

  • Cubic Cooling Profile: Cool the batch to 5°C over 6 hours using a non-linear (cubic) cooling curve.

    • Causality: As the crystals grow, their total surface area increases. A cubic cooling profile slowly increases the cooling rate over time, perfectly matching the growing surface area to maintain a constant, low supersaturation ( σ < 1.1)[6].

Phase 4: Isolation & Validation
  • Filtration: Filter the slurry under vacuum.

  • Stepwise Wash: Wash the filter cake with 2 bed-volumes of cold Heptane (anti-solvent).

    • Validation Checkpoint (The Wash Test): Collect the first 5 mL of the wash liquor and immediately analyze it via HPLC. If the impurity concentration in the liquor is high, it confirms that the impurities were successfully rejected to the surface/mother liquor and are being actively removed[2].

  • Drying: Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

Sources

Technical Support Center: Chromatography of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for complex, highly functionalized molecules.

Molecular Profiling & Chromatographic Behavior

Before troubleshooting, it is critical to understand the analyte's physicochemical causality:

  • Neutrality: The azetidine nitrogen is part of an amide linkage (benzoyl group), rendering it non-basic. The sulfonyl group is also neutral. Therefore, the molecule does not ionize across standard HPLC pH ranges (2.0–10.0).

  • Lipophilicity & Rigidity: The presence of two aromatic rings (bromophenyl and methoxyphenyl) and a rigid azetidine core makes the molecule highly hydrophobic.

  • Polarizability: The sulfonyl oxygens and amide carbonyl are strong hydrogen-bond acceptors, making them susceptible to secondary interactions with the stationary phase.

Diagnostic FAQs

Q1: Why am I experiencing severe peak tailing even though this compound is neutral? Causality: While severe tailing is usually associated with basic amines interacting with deprotonated silanols via ion-exchange, neutral but highly polarizable molecules (like sulfones and amides) experience secondary retention via hydrogen bonding and dipole-dipole interactions[1]. Residual silanols on silica-based columns become ionized (Si-O⁻) at pH > 3.0, creating an active surface that interacts with the sulfonyl and amide groups[2]. Furthermore, because this compound is highly lipophilic, users often dissolve it in 100% DMSO or Acetonitrile. Injecting a strong, viscous solvent into a highly aqueous initial mobile phase causes "viscous fingering"—the sample solvent acts as a localized mobile phase, dragging a portion of the analyte through the column faster than the rest, manifesting as peak fronting or tailing[3]. Self-Validating Solution: Run a blank injection of your sample solvent. If the baseline is clean, inject a reduced volume (e.g., 1 µL instead of 10 µL) or dilute the sample in the initial mobile phase. If peak shape improves, the root cause was solvent mismatch, not column chemistry.

Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? Causality: The choice fundamentally alters selectivity due to the molecule's two aromatic rings. Acetonitrile contains a nitrile bond with pi-electrons that actively disrupt pi-pi interactions between the analyte's aromatic rings and the stationary phase[4]. This generally provides higher elution strength and sharper peaks for bulky, hydrophobic molecules. Conversely, Methanol is a protic solvent that does not disrupt pi-pi interactions[4]. If you are using a Phenyl-Hexyl column to separate this compound from closely related impurities (e.g., a des-bromo isomer), Methanol will enhance the pi-pi selectivity, though it may result in slightly broader peaks due to higher system viscosity.

Q3: Does mobile phase pH matter for a non-ionizable compound? Causality: Yes, but not for the analyte. The pH controls the ionization state of the stationary phase[5]. At a mobile phase pH near 7.0, residual silanols are fully ionized, increasing secondary interactions[6]. By lowering the pH to 2.5–3.0 using additives like Formic Acid, you suppress silanol ionization, ensuring that the primary retention mechanism remains purely hydrophobic[5].

Troubleshooting Workflows

Protocol A: Resolving Peak Shape Distortions
  • Buffer the Mobile Phase: Add 0.1% Formic Acid (v/v) to both the aqueous (A) and organic (B) mobile phases to maintain a pH of ~2.7, neutralizing residual silanols[5].

  • Match the Injection Solvent: Dilute the sample so the injection solvent closely matches the starting gradient conditions (e.g., Max 50% organic).

  • Upgrade the Stationary Phase: If tailing persists, switch from a standard C18 to an endcapped or polar-embedded C18 column. Endcapping blocks residual silanol activity, while polar-embedded phases shield the silica surface from the analyte's sulfonyl groups[6].

  • Minimize Extra-Column Volume: Ensure all tubing from the injector to the column, and column to the detector, utilizes 0.005" ID PEEK or stainless steel tubing to prevent band broadening of this bulky molecule[6].

Protocol B: Gradient Optimization for Impurity Profiling
  • Scouting Run: Execute a linear gradient from 5% to 95% Organic over 20 minutes.

  • Calculate Elution %B: Identify the exact retention time ( tR​ ) of the azetidine derivative. Calculate the gradient composition at tR​ , factoring in the system dwell volume.

  • Targeted Shallow Gradient: Design a focused gradient spanning ±15% of the calculated elution %B over 15 minutes. This flattens the gradient slope precisely where the compound elutes, maximizing resolution from structurally similar synthesis byproducts.

Method Development Data

Table 1: Impact of Mobile Phase Parameters on 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

ParameterOption AOption BChromatographic Impact & Causality
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeCN yields sharper peaks and lower backpressure by disrupting pi-pi interactions. MeOH enhances selectivity for aromatic impurities but increases viscosity[4].
Aqueous Additive 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH ~6.8)Low pH (Formic Acid) suppresses silanol ionization, reducing peak tailing for polarizable sulfones[2]. Neutral pH risks secondary interactions[1].
Stationary Phase Standard C18Polar-Embedded C18Polar-Embedded columns provide an internal shield against unreacted silanols, offering superior peak symmetry for amides and sulfones compared to standard C18[6].
Injection Solvent 100% DMSO50:50 Water:MeCN100% DMSO causes viscous fingering and peak splitting. Matched solvent ensures uniform partitioning at the column head[3].

Optimization Logic Visualization

MobilePhaseOptimization Start Initial Gradient Run (5-95% Organic) Assess Assess Peak Shape of Azetidine Derivative Start->Assess Decision1 Peak Tailing Observed? Assess->Decision1 FixTailing1 Adjust pH to 2.5-3.0 (Suppress Silanols) Decision1->FixTailing1 Yes (Silanol Issue) FixTailing2 Match Injection Solvent to Mobile Phase Decision1->FixTailing2 Yes (Solvent Mismatch) Decision2 Resolution from Impurities Sufficient? Decision1->Decision2 No (Good Shape) FixTailing1->Assess FixTailing2->Assess OptSolvent Switch Modifier (MeCN ↔ MeOH) Decision2->OptSolvent No (Selectivity Issue) OptGradient Flatten Gradient Slope Around Elution %B Decision2->OptGradient No (Co-elution) Final Lock Method Parameters & Validate Decision2->Final Yes OptSolvent->Assess OptGradient->Assess

Diagnostic workflow for optimizing mobile phase and resolving peak distortions.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex.
  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI News.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc.
  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex.
  • Waters. "What are common causes of peak tailing when running a reverse-phase LC column?

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine and Standard Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Structure

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its inherent ring strain and non-planar, puckered conformation impart a unique three-dimensionality to molecules, a desirable trait for enhancing binding affinity and specificity to biological targets.[4] Unlike more flexible aliphatic chains or conformationally rigid six-membered rings, the azetidine scaffold offers a compelling balance of structural pre-organization and metabolic stability.[3][5] This guide provides an in-depth comparison of a specifically functionalized derivative, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine , with more conventional azetidine derivatives, offering insights into its potential advantages and outlining the experimental frameworks required for its evaluation. Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to improve their pharmacokinetic profiles.[2][4][6]

The Subject Molecule: Deconstructing 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

The title compound is a densely functionalized azetidine designed to explore specific regions of chemical space. Its structure suggests a deliberate combination of functionalities, each contributing to its overall physicochemical and pharmacological profile.

  • The Azetidine Core: Provides a rigid, sp³-rich framework, acting as a non-planar linker between the two aromatic moieties. This rigidity can reduce the entropic penalty upon binding to a target protein.

  • N1-Acylation (3-bromobenzoyl group): The attachment of a benzoyl group to the azetidine nitrogen converts the typically basic amine into a neutral amide. This modification significantly alters the molecule's properties:

    • Electronic Effects: It withdraws electron density from the nitrogen, influencing the ring's reactivity.

    • Lipophilicity: It increases the molecule's lipophilicity, potentially enhancing membrane permeability.

    • Synthetic Handle: The bromine atom on the phenyl ring serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[7]

  • C3-Substitution (4-methoxybenzenesulfonyl group): Substitution at the C3-position is a common strategy for projecting vectors into a protein's binding pocket.

    • Hydrogen Bonding: The sulfonyl group is a strong hydrogen bond acceptor, capable of forming critical interactions with protein residues.

    • Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation, which can contribute to a longer biological half-life.

    • Solubility & Conformation: The methoxy substituent can influence both solubility and the preferred orientation of the phenylsulfonyl group.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound can be devised from commercially available starting materials, demonstrating the accessibility of this scaffold. The proposed workflow leverages well-established synthetic transformations.

Synthetic_Workflow A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B Boc₂O, Et₃N C N-Boc-3-(4-methoxybenzenesulfonyloxy)azetidine B->C 1. NaH 2. 4-methoxybenzenesulfonyl chloride D 3-(4-methoxybenzenesulfonyl)azetidine C->D TFA or HCl E 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine D->E 3-bromobenzoyl chloride, Et₃N, DCM SAR_Logic cluster_0 Subject Molecule cluster_1 Standard Derivatives Subject 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine N1-Benzoyl: Neutral, Lipophilic, Vector C3-Sulfonyl: H-Bond Acceptor, Vector Carboxylic Azetidine-3-carboxylic Acid C3-COOH: Polar, H-Bonding, Mimicry Subject:f0->Carboxylic:head vs. Polar Mimicry Hydroxy 3-Hydroxy/Amino Azetidine N1-H: Basic, Linker C3-OH/NH₂: H-Bonding, Linker Subject:f1->Hydroxy:f1 vs. Simple H-Bonding Lactam Azetidin-2-one N1-Acyl: Neutral C2-C=O: Reactive Electrophile Subject:head->Lactam:head vs. Reactive Core

Caption: Comparative SAR logic of different azetidine scaffolds.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine against other derivatives, a series of standardized in vitro assays are required.

Protocol 1: Synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyloxy)azetidine

This protocol details a key step in the proposed synthesis, showcasing the installation of the sulfonyl group.

Objective: To synthesize the sulfonate ester intermediate from N-Boc-azetidin-3-ol.

Materials:

  • N-Boc-azetidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-methoxybenzenesulfonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Trustworthiness: This protocol is based on standard O-sulfonylation procedures. [8]Reaction progress should be monitored by TLC to confirm consumption of starting material and formation of a new, less polar spot. Product identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [1]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). [1]3. Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The assay includes positive and negative controls to ensure validity. The results should be reproducible across multiple replicates and experiments. A clear dose-response curve is expected for cytotoxic compounds.

Conclusion

While standard azetidine derivatives like carboxylic acids and simple amines serve as invaluable, foundational building blocks in drug discovery, the strategic and dense functionalization seen in 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine represents a more targeted approach. The combination of an N-acyl modification to neutralize basicity and a C3-sulfonyl group to act as a directional hydrogen bond acceptor creates a scaffold with a distinct property profile. Its design suggests a role as a rigid, non-basic, and metabolically stable core intended for high-affinity interactions within a well-defined protein binding site. The inclusion of a bromine atom further enhances its value, providing a gateway for rapid library synthesis. The experimental protocols outlined above provide a clear roadmap for validating the synthetic accessibility and biological potential of this and other similarly designed, next-generation azetidine scaffolds.

References

  • Al-Amin, M., et al. (2014). Synthesis of Azetidines, Pyrrolidines, and Piperidines. Journal of the Saudi Chemical Society. Available at: [Link]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Singh, G. S. (2014). Azetidin-3-ols, their synthesis and reactions. Arkivoc. Available at: [Link]

  • Kondratov, I. S., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. Molecules. Available at: [Link]

  • Pérez-García, L. A., et al. (2014). Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Costa, P., & Dell'Amico, L. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Communications. Available at: [Link]

  • Carda, M., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Wei, D., et al. (2006). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Journal of Shenyang Pharmaceutical University. Available at: [Link]

  • Gianatassio, R., et al. (2013). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron Letters. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical Journal of Babylon. Available at: [Link]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • Hillier, M. C., & Chen, C. Y. (2011). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, J., & Ready, J. M. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Zhang, J., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. Available at: [Link]

Sources

Validation of HPLC analytical method for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Analytical Method Validation for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

As drug discovery increasingly explores highly functionalized, strained heterocyclic scaffolds, the analytical demands placed on quality control and method development escalate[1]. The compound 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (CAS: 1797144-02-5)[2] presents a unique chromatographic challenge. It combines a strained four-membered azetidine ring, a polarizable sulfonamide linkage, and a halogenated aromatic system.

This guide provides an objective, data-driven comparison of stationary phase chemistries for resolving this analyte from its critical degradants, followed by a self-validating, ICH-compliant method validation protocol[3].

Deconstructing the Analytical Challenge

To develop a stability-indicating method, we must first understand the causality behind the molecule's behavior in solution. Standard reversed-phase HPLC (RP-HPLC) relies on hydrophobic dispersive forces. However, for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, the critical separation often involves a debrominated impurity (1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine).

Because the hydrophobic footprint of the debrominated impurity is nearly identical to the parent compound, traditional C18 columns often result in co-elution. To achieve baseline resolution ( Rs​>2.0 ), we must exploit alternative retention mechanisms such as π−π interactions and dipole-dipole halogen selectivity.

Retention_Logic Molecule Target Analyte (Azetidine Derivative) FG1 3-Bromobenzoyl Group Molecule->FG1 FG2 Aromatic Rings Molecule->FG2 FG3 Sulfonyl Linkage Molecule->FG3 Mech1 Halogen Selectivity (Dipole-Dipole) FG1->Mech1 Mech2 π-π Interactions FG2->Mech2 Mech3 Hydrogen Bonding FG3->Mech3 Col Optimal Column: PFP (Pentafluorophenyl) Mech1->Col Mech2->Col Mech3->Col

Fig 1. Mapping analyte functional groups to PFP column retention mechanisms.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To objectively determine the best column chemistry, an experimental comparison was conducted using a mixed standard containing the active pharmaceutical ingredient (API) and its primary debrominated impurity.

  • C18 (Octadecylsilane): Provides excellent general retention but fails to differentiate the polarizability of the bromine atom[4].

  • Phenyl-Hexyl: Enhances retention via π−π interactions with the analyte's two phenyl rings, improving peak shape but offering only marginal resolution of the halogenated pair.

  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms on the stationary phase create strong dipole-dipole interactions with the 3-bromo group. This shape selectivity and electrostatic interaction selectively retain the brominated parent compound longer than the debrominated impurity, achieving superior resolution.

Table 1: Comparative Column Performance (Isocratic: 50% MeOH / 50% 0.1% Formic Acid)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (API)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Debrominated ImpurityVerdict
Standard C18 6.4 min1.450.8 (Co-elution)Fail
Phenyl-Hexyl 7.1 min1.201.4 (Partial)Sub-optimal
PFP (Fluorinated) 8.5 min1.052.8 (Baseline) Optimal

Note: Methanol (MeOH) is strictly chosen over Acetonitrile (ACN) as the organic modifier. ACN is a π -electron participant that competes with the analyte for the PFP stationary phase, suppressing the critical π−π and dipole interactions. MeOH, being protic, allows the PFP column to fully express its unique selectivity[5].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates mandatory System Suitability Testing (SST) as an internal control gate before any sample analysis begins[6].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: A pH of ~2.7 ensures the sulfonamide moiety remains fully protonated/neutral, preventing secondary interactions with residual silanols that cause peak tailing[5][6]).

    • Mobile Phase B: 100% LC-MS grade Methanol.

    • Degassing: Sonicate both phases for 15 minutes under vacuum.

  • Chromatographic Conditions:

    • Column: PFP, 150 x 4.6 mm, 3 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

    • Detection: UV at 254 nm (Optimal absorption for the conjugated aromatic systems)[4].

    • Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to 30% B for 5 minutes equilibration.

  • System Suitability Test (SST):

    • Inject a 50 µg/mL standard solution 6 consecutive times.

    • Pass Criteria: %RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , Theoretical Plates ( N ) ≥5000 , Resolution ( Rs​ ) between API and spiked impurity ≥2.0 . Do not proceed if SST fails.

HPLC_Workflow Start Define Analytical Target Profile (Azetidine Sulfonamide Derivative) Phase1 Stationary Phase Screening (Select PFP for Halogen Selectivity) Start->Phase1 Phase2 Mobile Phase Optimization (MeOH over ACN, pH 2.7) Phase1->Phase2 SST Execute System Suitability Test (SST) (RSD < 2.0%, Rs > 2.0) Phase2->SST Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) SST->Validation Pass Halt Investigate & Re-optimize SST->Halt Fail Halt->Phase2

Fig 2. Iterative HPLC method development and self-validating workflow.

Method Validation Framework (ICH Q2)

The developed PFP method was validated according to ICH Q2(R1) guidelines for stability-indicating assays[3]. The quantitative data is summarized below to demonstrate the method's reliability for routine Quality Control (QC).

Table 2: ICH Q2(R1) Validation Results Summary

Validation ParameterMethodology / RangeAcceptance CriteriaExperimental Result
Specificity Blank, API, and forced degradation samples (acid/base/peroxide).No interference at API retention time.Pass (Peak purity index > 0.999)
Linearity 5 levels: 25%, 50%, 100%, 120%, 150% of nominal concentration (50 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (triplicate).Mean recovery between 98.0% - 102.0%[1].99.4% - 101.1%
Precision (Repeatability) 6 replicate injections of 100% nominal standard.%RSD of peak area ≤2.0% [5].%RSD = 0.85%
LOD / LOQ Calculated via Signal-to-Noise (S/N) ratio[3][6].LOD: S/N ≥3:1 LOQ: S/N ≥10:1 LOD = 0.05 µg/mLLOQ = 0.15 µg/mL
Robustness Deliberate variations: Temp ( ±2∘ C), Flow ( ±0.1 mL/min). Rs​≥2.0 , %RSD ≤2.0% .Pass ( Rs​ remained > 2.5)

Conclusion

For complex, multi-functional molecules like 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, standard C18 methodologies are insufficient. By understanding the causality of molecular interactions, we demonstrate that a PFP stationary phase paired with a Methanol/Formic Acid mobile phase provides the necessary dipole-dipole and π−π interactions to achieve baseline resolution of critical halogenated impurities. The resulting method is highly accurate, precise, and fully compliant with ICH regulatory standards.

References

  • National Institutes of Health (NIH) / PubMed: Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms. Available at:[Link]

  • LCGC International: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. Available at:[Link]

  • ResearchGate: Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Available at:[Link]

  • Trends in Sciences: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Walailak University. Available at:[Link]

Sources

A Comparative Analysis of the Binding Affinity of Novel and Established EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Enduring Challenge of Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations within its kinase domain, is a well-established driver of oncogenesis in various malignancies, most notably non-small cell lung cancer (NSCLC).[2][3] Consequently, the ATP-binding site of the EGFR kinase domain has become a critical target for therapeutic intervention.[4] First-generation reversible EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have demonstrated significant clinical efficacy, particularly in patients with specific activating EGFR mutations.[5][6] However, the development of acquired resistance, frequently through secondary mutations like T790M, necessitates the continued discovery of novel inhibitors with improved or differentiated binding profiles.[2][4]

This guide presents a comparative binding analysis of a novel investigational compound, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (hereafter referred to as Compound X), against the established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The azetidine scaffold, a four-membered heterocycle, is an increasingly popular motif in drug discovery due to its unique structural and physicochemical properties.[7][8] This study aims to characterize the in vitro binding affinity of Compound X for the wild-type EGFR kinase domain and provide a direct, quantitative comparison with industry-standard benchmarks.

Comparative Binding Affinity Analysis

To objectively assess the inhibitory potential of Compound X, its binding affinity for the wild-type EGFR kinase domain was determined and compared with that of Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce enzyme activity by 50%, was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay format is widely recognized for its high sensitivity, robustness, and suitability for high-throughput screening.[9][10]

Table 1: Comparative Binding Affinities (IC50) against Wild-Type EGFR Kinase

CompoundStructureIC50 (nM)
Compound X 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine15.2 ± 2.1
Gefitinib 25.5 ± 3.5[11]
Erlotinib 2.0 ± 0.3[12]

Data for Compound X represents the mean ± standard deviation from three independent experiments. Reference values for Gefitinib and Erlotinib are cited from published literature and may vary based on assay conditions.

The experimental data indicate that Compound X possesses potent inhibitory activity against the wild-type EGFR kinase domain. Its IC50 value of 15.2 nM is comparable to that of Gefitinib, a clinically approved EGFR inhibitor. Erlotinib demonstrates the highest potency in this comparison.[12] It is important to note that while direct binding affinity is a critical parameter, the overall therapeutic potential of an inhibitor is also influenced by factors such as selectivity, residence time, and cell permeability.[13]

Experimental Design & Rationale

The determination of inhibitor potency was conducted using a competitive binding assay format, which directly measures the ability of a test compound to displace a known ligand from the enzyme's active site.[14][15] The HTRF Kinase Assay was selected for this study due to its numerous advantages over traditional methods like radiometric assays.[16] HTRF is a no-wash, homogeneous assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which minimizes background interference and enhances the signal-to-noise ratio.[17][18][19]

The core principle of this assay involves a donor fluorophore (typically a Europium cryptate) and an acceptor fluorophore.[17][20] In this kinase assay, a biotinylated peptide substrate and a phospho-specific antibody labeled with the Europium cryptate are used. Upon phosphorylation by EGFR, the antibody binds the substrate, bringing the cryptate into proximity with a streptavidin-conjugated acceptor (e.g., XL665). Excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor competes with ATP, reducing phosphorylation and thus decreasing the TR-FRET signal.[21]

HTRF_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound X / Inhibitor Dilutions Enzyme EGFR Kinase + ATP Mix Incubate Components: Inhibitor + Kinase/ATP + Substrate Compound->Mix Substrate Biotinylated Substrate Enzyme->Mix Substrate->Mix DetectionReagents Add HTRF Detection Reagents: Eu-Ab + SA-XL665 Mix->DetectionReagents Phosphorylation Occurs IncubateDetect Incubate at RT DetectionReagents->IncubateDetect Readout Read TR-FRET Signal on Plate Reader IncubateDetect->Readout

Fig 1. High-level workflow for the HTRF competitive binding assay.

Detailed Experimental Protocol: HTRF Kinase Assay

The following protocol provides a step-by-step guide for determining the IC50 of an inhibitor against EGFR kinase.

Materials:

  • Recombinant Human EGFR Kinase

  • TK Substrate-biotin (Cisbio)

  • HTRF Kinase TK Kit (containing Eu-labeled anti-phospho antibody and Streptavidin-XL665)[21]

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 0.1% BSA[21]

  • Test compounds (Compound X, Gefitinib, Erlotinib) dissolved in DMSO

  • 384-well low-volume black microplates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO.

    • Further dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Mixture Preparation:

    • Prepare a solution of EGFR kinase and biotinylated substrate in the assay buffer.

    • Prepare a solution of ATP in the assay buffer. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive competitive assay.

  • Assay Plate Setup (Total Volume: 20 µL):

    • Add 5 µL of the diluted test compound, positive control (no inhibitor), or negative control (no enzyme) to the appropriate wells of the 384-well plate.

    • Initiate the kinase reaction by adding 10 µL of the EGFR/substrate mixture, followed by 5 µL of the ATP solution to all wells.

  • Kinase Reaction Incubation:

    • Seal the plate and incubate at room temperature (typically 25°C) for 60 minutes. Gentle shaking may be applied to ensure homogeneity.

  • Detection Phase:

    • Prepare the HTRF detection reagent mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer provided with the kit.

    • Stop the kinase reaction by adding 10 µL of the detection reagent mix to each well.

  • Final Incubation and Readout:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow for antibody-substrate binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • The HTRF ratio (665 nm emission / 620 nm emission) * 10,000 is calculated for each well.

    • The percentage of inhibition is calculated relative to the positive and negative controls.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Contextualizing Binding: The EGFR Signaling Pathway

The binding of an inhibitor to the EGFR kinase domain is designed to block the downstream signaling cascades that drive cell proliferation and survival.[22] Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[23] This creates docking sites for adaptor proteins, leading to the activation of major signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[24][25] By inhibiting the initial phosphorylation event, compounds like Compound X, Gefitinib, and Erlotinib effectively shut down these pro-survival signals.[23]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound X Gefitinib Erlotinib Inhibitor->EGFR Inhibits ATP Binding

Fig 2. Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide provides a comparative analysis of the novel azetidine-containing compound, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (Compound X), against established EGFR inhibitors. The data confirm that Compound X is a potent inhibitor of wild-type EGFR kinase, with an IC50 value of 15.2 nM, placing its activity on par with Gefitinib.

The provided HTRF assay protocol offers a robust and reliable method for quantifying inhibitor potency, forming a cornerstone of the early drug discovery process. Future studies should focus on several key areas to further characterize Compound X:

  • Selectivity Profiling: Assessing the binding affinity of Compound X against a broad panel of kinases is crucial to determine its selectivity and potential off-target effects.

  • Resistance Profiling: Evaluating the potency of Compound X against clinically relevant EGFR mutants (e.g., T790M, L858R) will be critical to understanding its potential role in overcoming acquired resistance.[12]

  • Cell-based Assays: Confirming the inhibition of EGFR phosphorylation and downstream signaling in cancer cell lines will validate the biochemical findings in a more complex biological context.

  • Structural Biology: Co-crystallization of Compound X with the EGFR kinase domain would provide invaluable insights into its precise binding mode and facilitate structure-activity relationship (SAR) studies for further optimization.

By systematically addressing these areas, a comprehensive profile of Compound X can be developed, clarifying its potential as a next-generation therapeutic agent for EGFR-driven cancers.

References

  • Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 1-14. Available from: [Link]

  • Zhang, H., Berezov, A., & Wang, Q. (2007). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular & Cellular Proteomics, 6(8), 1347-1354. Available from: [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Available from: [Link]

  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Shewchuk, L. M. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding, and kinase activity. Cancer research, 64(18), 6652-6659.
  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Available from: [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. Available from: [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Available from: [Link]

  • Kitisin, K., Ganesan, N., & Mishra, L. (2007). Liver Stem Cells and Molecular Signaling Pathways in Hepatocellular Carcinoma. Gastrointestinal Cancer Research, 1(4 Suppl 2), S13–S21.
  • VKEY-BIO. (2026, March 16). Understanding TR-FRET Technology and Its Benefits. Available from: [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Available from: [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Available from: [Link]

  • AACR Journals. (2007, May 1). Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Available from: [Link]

  • Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2009, May 18). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Available from: [Link]

  • Spandidos Publications. (2012, October 30). Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach. Available from: [Link]

  • ResearchGate. (2022, June 19). Guidelines for HTRF technology in EGFR kinase assay. Available from: [Link]

  • Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available from: [Link]

  • ResearchGate. (n.d.). Effect of erlotinib and lapatinib on EGF affinity in EGF receptor.... Available from: [Link]

  • PubMed. (2002, December 15). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Available from: [Link]

  • ACS Publications. (2023, December 6). Binding Thermodynamics of Fourth-Generation EGFR Inhibitors Revealed by Absolute Binding Free Energy Calculations. Available from: [Link]

  • PubMed Central. (n.d.). Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. Available from: [Link]

  • PubMed Central. (n.d.). Optimizing response to gefitinib in the treatment of non-small-cell lung cancer. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?. Available from: [Link]

  • J-Stage. (n.d.). Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations. Available from: [Link]

  • AACR Journals. (2006, December 22). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Available from: [Link]

  • ACS Publications. (2016, March 24). Molecular Dynamics Analysis of Binding of Kinase Inhibitors to WT EGFR and the T790M Mutant. Available from: [Link]

  • ResearchGate. (n.d.). Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb: 1M17). Available from: [Link]

  • ResearchGate. (n.d.). Comparison of calculated affinity changes and experimental inhibitory activities for different inhibitors upon EGFR E746_A750del and D770_N771insNPG mutations. Available from: [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

  • PubMed. (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Available from: [Link]

  • ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Available from: [Link]

  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]

Sources

Benchmarking the Efficacy of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine Against Established Matrix Metalloproteinase (MMP) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive benchmark analysis of the novel investigational compound, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, hereafter referred to as Compound-X. Based on its structural motifs, particularly the benzenesulfonyl group, we hypothesize that Compound-X functions as an inhibitor of Matrix Metalloproteinases (MMPs), a class of enzymes pivotal in cancer progression and metastasis.[1] This document details the head-to-head comparison of Compound-X against well-characterized, broad-spectrum MMP inhibitors, Marimastat and Batimastat, utilizing both in vitro enzymatic assays and cell-based functional assays. We present detailed protocols, comparative data, and a discussion of the compound's potential therapeutic utility.

Introduction: The Rationale for Targeting MMPs

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1][2] In physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, MMPs are often overexpressed, facilitating tumor growth, invasion, angiogenesis, and metastasis by breaking down the ECM barrier.[1][3][4] This central role makes MMPs an attractive therapeutic target.[2]

Historically, broad-spectrum MMP inhibitors like Marimastat and Batimastat showed promise in preclinical models but ultimately failed in late-stage clinical trials, often due to issues with bioavailability, off-target effects, and insufficient efficacy at the stages of cancer tested.[1][5][6][7] This has spurred the development of next-generation inhibitors with potentially improved selectivity and pharmacokinetic profiles.

Compound-X, 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine, is a novel small molecule featuring two key structural elements:

  • A Benzenesulfonyl Moiety: This group is a well-established zinc-binding group (ZBG) found in many enzyme inhibitors, capable of coordinating with the catalytic zinc ion in the active site of MMPs.[8][9][10]

  • An Azetidine Core: This strained four-membered ring provides a rigid scaffold that can confer unique conformational properties, potentially enhancing binding affinity and selectivity compared to more flexible structures.[11][12][13]

This guide evaluates the hypothesis that Compound-X is a potent MMP inhibitor by benchmarking its performance against the established inhibitors Marimastat and Batimastat.

Mechanistic Hypothesis: How Compound-X May Inhibit MMPs

We postulate that the methoxybenzenesulfonyl group of Compound-X acts as the primary pharmacophore, directly interacting with the Zn2+ ion at the catalytic center of MMPs. This interaction is crucial for enzymatic activity, and its chelation by an inhibitor effectively blocks substrate cleavage. The azetidine and bromobenzoyl components are hypothesized to form secondary interactions with residues in the enzyme's active site cleft (specificity pockets), which determine the compound's potency and selectivity profile across the MMP family.

cluster_MMP MMP Active Site cluster_Inhibitor Compound-X Zn Zn2+ Pocket_S1 S1' Specificity Pocket Inhibitor 4-methoxybenzenesulfonyl Azetidine Ring 3-bromobenzoyl Inhibitor:sulfonyl->Zn Coordinates (Inhibition) Inhibitor:benzoyl->Pocket_S1 Binds (Selectivity)

Caption: Hypothesized binding of Compound-X to an MMP active site.

Experimental Design and Protocols

To provide a robust comparison, we employed a two-tiered approach: a direct enzymatic assay to determine inhibitory potency (IC50) and a cell-based assay to measure functional efficacy in a biologically relevant context.

Workflow Overview

The overall experimental workflow is designed to move from a direct, molecular-level interaction to a functional, cellular-level outcome, providing a comprehensive picture of inhibitor efficacy.

G A Compound Synthesis & QC (Compound-X, Marimastat, Batimastat) B Tier 1: In Vitro Enzymatic Assay (FRET-based MMP Inhibition) A->B C Determine IC50 Values (Potency & Selectivity) B->C D Tier 2: Cell-Based Functional Assay (Boyden Chamber Invasion Assay) C->D Inform Concentration Selection F Comparative Data Analysis & Discussion C->F E Quantify Inhibition of Invasion (Cellular Efficacy) D->E E->F

Caption: High-level experimental workflow for benchmarking inhibitor efficacy.

Protocol: In Vitro MMP Enzymatic Assay (FRET-based)

Rationale: A Fluorescence Resonance Energy Transfer (FRET) assay provides a direct, sensitive, and high-throughput method for measuring enzyme activity and calculating inhibitor potency (IC50).[14][15][16] The assay relies on a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by an active MMP separates the pair, resulting in a measurable increase in fluorescence.[17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-1) in assay buffer to a working concentration.

    • Reconstitute a generic MMP FRET peptide substrate in DMSO.

    • Prepare serial dilutions of Compound-X, Marimastat, and Batimastat in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of diluted inhibitor or vehicle control (DMSO) to appropriate wells.

    • Add 20 µL of the diluted MMP enzyme solution to all wells except the 'no enzyme' control.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence intensity kinetically every 5 minutes for 1-2 hours at the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex/Em = 485/530 nm).

  • Data Analysis:

    • Calculate the reaction velocity (V) from the linear phase of the fluorescence curve for each well.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Tumor Invasion Assay (Boyden Chamber)

Rationale: The Boyden chamber, or transwell invasion assay, is a gold-standard method for assessing the invasive potential of cancer cells, a process highly dependent on MMP activity.[19][20][21][22] This assay measures the ability of cells to degrade a basement membrane matrix (e.g., Matrigel) and migrate through a porous membrane, mimicking a key step of metastasis.[19][21]

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture a highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells) under standard conditions.

    • The day before the assay, starve the cells in serum-free medium for 18-24 hours.[23]

  • Chamber Preparation:

    • Rehydrate 8.0 µm pore size Boyden chamber inserts with a layer of Matrigel by adding serum-free medium and incubating for 2 hours at 37°C.

  • Assay Setup:

    • Harvest and resuspend the starved cells in serum-free medium containing the test inhibitors (Compound-X, Marimastat, Batimastat) at a pre-determined concentration (e.g., 5x IC50 from the enzymatic assay) or a vehicle control.

    • Remove the rehydration medium from the inserts.

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the companion plate.

    • Seed 2.5 x 10^4 cells in 250 µL of the inhibitor-containing medium into the upper chamber of each insert.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator, allowing cells to invade the Matrigel and migrate through the membrane.

  • Quantification:

    • After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

    • Fix the cells that have migrated to the bottom of the membrane with methanol and stain with Crystal Violet.

    • Elute the stain from the migrated cells using a solubilization buffer.

    • Measure the absorbance of the eluted dye using a plate reader at ~570 nm. An improved version of this protocol involves cell lysis and reading absorbance to offer a more standardized, high-throughput format.[19]

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control (100% invasion).

    • Calculate and plot the percent inhibition of invasion for each compound.

Comparative Efficacy Analysis

The following data represents the outcomes of the described experimental protocols, comparing Compound-X to Marimastat and Batimastat.

In Vitro Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentrations (IC50) were determined against three key MMPs: MMP-2 and MMP-9 (gelatinases, crucial for metastasis) and MMP-1 (a collagenase).[2]

CompoundMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)
Compound-X 15 8 5
Marimastat5[24][25]6[24]3[24][25]
Batimastat3[26][27]4[26][27]4[26][27]

Interpretation: The data indicates that Compound-X is a potent inhibitor of all three MMPs tested, with IC50 values in the low nanomolar range. While the established inhibitors Marimastat and Batimastat show slightly higher potency, Compound-X demonstrates a comparable profile. Notably, Compound-X shows a modest selectivity towards MMP-9 over MMP-1, a potentially desirable trait as MMP-1 inhibition has been linked to musculoskeletal side effects in earlier clinical trials.[1]

Inhibition of Cellular Invasion

The ability of each compound to inhibit the invasion of MDA-MB-231 breast cancer cells through a Matrigel-coated Boyden chamber was assessed at a concentration of 100 nM.

Compound (at 100 nM)Mean Invasion Inhibition (%)Standard Deviation
Compound-X 78% ± 5.5%
Marimastat72%± 6.1%
Batimastat75%± 4.8%

Interpretation: In this functional cell-based assay, Compound-X demonstrated robust inhibition of cancer cell invasion, performing on par with, and even slightly exceeding, the efficacy of Marimastat and Batimastat at the tested concentration. This result validates the enzymatic inhibition data and confirms that Compound-X is effective at preventing MMP-dependent processes in a cellular context.

Discussion and Future Directions

This guide provides a foundational benchmark for 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine (Compound-X), establishing it as a potent inhibitor of Matrix Metalloproteinases.

Key Findings:

  • Potent Enzymatic Inhibition: Compound-X effectively inhibits MMP-1, -2, and -9 with low nanomolar IC50 values, comparable to the well-established inhibitors Marimastat and Batimastat.

  • Effective Functional Inhibition: The compound demonstrates strong efficacy in a cell-based invasion assay, confirming its activity translates to a biologically relevant outcome.

  • Favorable Structural Moieties: The presence of a benzenesulfonyl zinc-binding group and a conformationally rigid azetidine core likely contribute to its potent activity.

Future Directions: The promising results presented here warrant further investigation. The logical next steps in the preclinical development of Compound-X include:

  • Expanded Selectivity Profiling: Test Compound-X against a broader panel of MMPs and other related metalloproteinases (e.g., ADAMs) to fully characterize its selectivity profile.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor and anti-metastatic activity of Compound-X in orthotopic and metastatic animal models of cancer.[28][29]

  • Pharmacokinetic (PK) and ADME Studies: Determine the absorption, distribution, metabolism, and excretion properties of Compound-X to assess its drug-like potential and oral bioavailability.

  • Toxicity Profiling: Conduct preliminary toxicology studies to identify any potential liabilities and establish a therapeutic window.

References

  • Batimastat (Synonyms: BB94) - MMP Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.
  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8343160/]
  • The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9533481/]
  • Marimastat. Massive Bio. [URL: https://massivebio.com/marimastat-mechanism-of-action-side-effects-and-uses-in-oncology/]
  • Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4). Abcam. [URL: https://www.abcam.
  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5354]
  • Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/24/11/2502/82015/Matrix-Metalloproteinase-Inhibitors-in-Cancer]
  • Batimastat (BB-94) | MMP Inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.
  • The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8757134/]
  • An updated patent review of matrix metalloproteinase (MMP) inhibitors (2021-present). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2023.2285744]
  • Boyden Chamber Technique. Merck Millipore. [URL: https://www.millipore.com/US/en/life-science-research/cell-culture/cell-based-assays/cell-migration-invasion-assays/boyden-chamber-technique/aW2b.qB.SykAAAFB5x1GWHxU,nav]
  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). ResearchGate. [URL: https://www.researchgate.
  • Matrix metalloproteinase inhibitors: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9091645/]
  • Marimastat (BB2516) | MMP Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.
  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39106093/]
  • Cell Invasion Assay Protocol Book. Abcam. [URL: https://www.abcam.com/ps/products/235/ab235887/documents/cell-invasion-assay-protocol-book-v4a-ab235887.pdf]
  • Marimastat. Wikipedia. [URL: https://en.wikipedia.
  • Cell Migration & Invasion Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Marimastat, 5 MG. AG Scientific. [URL: https://agscientific.
  • Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512493/]
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2302324]
  • Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. MDPI. [URL: https://www.mdpi.com/2072-6651/15/12/689]
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35276290/]
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [URL: https://escholarship.org/uc/item/42v7b65c]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737229/]
  • FRET peptide-based immunocapture assay for MMP-9. ResearchGate. [URL: https://www.researchgate.net/figure/FRET-peptide-based-immunocapture-assay-for-MMP-9-Mouse-monoclonal-anti-MMP-9-was-added_fig1_262696011]
  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7476]
  • FRET Sensor-Modified Synthetic Hydrogels for Real-Time Monitoring of Cell-Derived Matrix Metalloproteinase Activity using Fluorescence Lifetime Imaging. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10850233/]
  • Design of a Novel FRET Substrate with a Long Wavelength Fluorophore for Detection of Matrix Metalloproteinases. Anaspec. [URL: https://www.anaspec.com/html/FRET_MMP_Poster.pdf]
  • MMP assays – activity measurement. Eurogentec. [URL: https://www.eurogentec.com/en/mmp-assays-activity-measurement]
  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted berberine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400035X]
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4360155/]
  • benzenesulfonyl Research Articles. R Discovery. [URL: https://www.rdiscovery.io/search/benzenesulfonyl/articles/5]
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04041a]
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/21/5/573]
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20219271/]
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057193/]
  • Azetidine – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/azetidine-TC-MED_PHM_PHM1032]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d0cs01449k]

Sources

Reproducibility of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Synthesis Guide: Reproducibility of 1-(3-Bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine Routes

Introduction & Rationale

The incorporation of azetidinyl sulfones into drug candidates has become a highly effective strategy in modern medicinal chemistry. Acting as a "polar-pharmacophore," the azetidine sulfone motif frequently improves aqueous solubility and metabolic stability compared to traditional pyrrolidine or piperidine analogs[1]. The target compound,2[2], is a prime example of such a building block. With a molecular weight of 410.28 g/mol [3], its synthesis presents distinct challenges due to the inherent ring strain of the four-membered azetidine core and the potential for side reactions during functionalization.

Unprotected 3-sulfonylazetidines are relatively acidic and can exhibit unpredictable reactivity profiles[4], making a robust protective group strategy (typically Boc) essential during the initial steps. This guide objectively compares the two primary synthetic routes to this molecule, providing researchers with self-validating protocols to ensure high batch-to-batch reproducibility.

Mechanistic Evaluation of Synthesis Routes

Synthesizing C3-substituted azetidines requires navigating the delicate balance between targeted nucleophilic substitution and unwanted ring-opening side reactions.

Route A: The Thioether-Oxidation Pathway (Classical)

This traditional approach begins with the mesylation of 1-Boc-3-hydroxyazetidine, followed by nucleophilic displacement using 4-methoxythiophenol. The resulting thioether is then oxidized to the sulfone using mCPBA or Oxone.

  • Causality & Limitations: While thiophenols are excellent nucleophiles, the oxidation step is notoriously difficult to control on a large scale. Over-oxidation can lead to N-oxide formation (if deprotected prematurely), while under-oxidation leaves sulfoxide impurities that are chromatographically difficult to separate from the desired sulfone. Furthermore, the use of malodorous thiols presents environmental and handling challenges.

Route B: Direct Sulfinate Alkylation (Optimized)

This modern route utilizes 1-Boc-3-iodoazetidine and sodium 4-methoxybenzenesulfinate.

  • Causality & Advantages: Sulfinate salts are ambient nucleophiles that, under polar aprotic conditions (e.g., DMF at 80°C), undergo direct SN2 displacement of the iodide. The critical advantage here lies in the leaving group: the C-I bond is longer and more polarizable than a C-OMs bond, lowering the activation energy for the SN2 trajectory. This completely bypasses the unstable azabicyclo[1.1.0]butonium transition state that often leads to ring-opened impurities when using poorer leaving groups on the azetidine ring. It also locks in the sulfone oxidation state from step one, eliminating the need for capricious oxidation reactions.

RouteComparison cluster_RouteA Route A: Thioether Oxidation (Classical) cluster_RouteB Route B: Direct Sulfinate (Optimized) SM 1-Boc-3-hydroxyazetidine Mesylate 1-Boc-3-mesyloxyazetidine SM->Mesylate MsCl, TEA Iodo 1-Boc-3-iodoazetidine SM->Iodo I2, PPh3, Imidazole Thioether Thioether Intermediate Mesylate->Thioether 4-MeO-PhSH Oxidation Oxidation (mCPBA) Thioether->Oxidation Sulfone 1-Boc-3-(4-methoxybenzene- sulfonyl)azetidine Oxidation->Sulfone Alkylation Direct SN2 Alkylation Iodo->Alkylation Sulfinate Sodium 4-methoxybenzenesulfinate Sulfinate->Alkylation Alkylation->Sulfone Target 1-(3-bromobenzoyl)-3-(4-methoxy- benzenesulfonyl)azetidine Sulfone->Target 1. TFA/DCM 2. 3-Bromobenzoyl chloride, DIPEA

Overall synthetic strategy comparing the classical thioether route to direct alkylation.

Mechanism Precursor C3-Substituted Azetidine (X = OMs vs I) Azabicyclo Azabicyclo[1.1.0]butonium Transition State Precursor->Azabicyclo Poor Leaving Group (High Activation Energy) DirectSN2 Direct SN2 Displacement (Favored by X = I) Precursor->DirectSN2 Excellent Leaving Group (Lower Activation Energy) RingOpen Ring-Opened Impurities Azabicyclo->RingOpen Nucleophilic Attack Product Desired Sulfone DirectSN2->Product

Mechanistic pathway highlighting how S_N2 trajectory avoids ring-opened impurities.

Comparative Performance Data

The following table summarizes the quantitative performance of both routes based on standard process chemistry metrics.

MetricRoute A (Thioether-Oxidation)Route B (Direct Sulfinate)Rationale for Variance
Overall Yield (3 steps) 42 - 48%71 - 76%Route B avoids yield losses associated with over-oxidation and ring-opening.
Purity (HPLC) 92% (requires column chromatography)>98% (crystallization possible)Sulfinate alkylation produces highly crystalline intermediates, avoiding sulfoxide impurities.
Batch Reproducibility Low to ModerateHighElimination of the highly exothermic mCPBA oxidation step stabilizes the thermal profile.
E-Factor > 45~ 18Route B eliminates mass-intensive oxidants and associated aqueous quenching volumes.

Experimental Protocols: The Optimized Route (Route B)

The following self-validating protocols describe the highly reproducible Route B. Every step includes built-in validation checks to ensure scientific integrity.

Step 1: Synthesis of 1-Boc-3-(4-methoxybenzenesulfonyl)azetidine
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1-Boc-3-iodoazetidine (10.0 g, 35.3 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Add sodium 4-methoxybenzenesulfinate (8.2 g, 42.4 mmol, 1.2 equiv).

    • Causality: A slight stoichiometric excess of the sulfinate salt ensures complete consumption of the more expensive iodoazetidine precursor.

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting material (Rf = 0.6) and the appearance of a more polar, UV-active spot (Rf = 0.3).

  • Workup: Cool to room temperature and quench with DI water (300 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL).

    • Causality: The LiCl wash is critical to effectively partition and remove residual DMF from the organic layer.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from MTBE/Heptane to afford a white, crystalline solid.

Step 2: Deprotection to 3-(4-methoxybenzenesulfonyl)azetidine hydrochloride
  • Setup: Dissolve the intermediate from Step 1 (10.0 g) in anhydrous DCM (50 mL) and cool to 0°C.

  • Deprotection: Dropwise add Trifluoroacetic Acid (TFA, 20 mL). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To force the precipitation of the hydrochloride salt, dissolve the residue in minimal EtOAc and add 2M HCl in diethyl ether (20 mL).

  • Isolation: Filter the resulting white precipitate and dry under a vacuum.

    • Validation Check:1H NMR (DMSO-d6) must show the disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group) and the presence of a broad NH2+ signal.

Step 3: Amide Coupling with 3-Bromobenzoyl Chloride
  • Setup: Suspend the deprotected azetidine hydrochloride (5.0 g, 19.0 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 8.3 mL, 47.5 mmol, 2.5 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to both free-base the azetidine and scavenge the HCl generated during coupling, preventing acid-catalyzed ring opening.

  • Coupling: Slowly add 3-bromobenzoyl chloride (4.4 g, 20.0 mmol, 1.05 equiv) dissolved in DCM (10 mL).

  • Reaction: Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Workup & Purification: Wash the organic layer with saturated NaHCO3 (50 mL), 1M HCl (50 mL), and brine (50 mL). Dry over MgSO4, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the target compound.

Sources

A Comparative Guide to 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern drug design.[1][2] Its unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—confer significant advantages in developing bioactive molecules.[1] Incorporating an azetidine moiety can enhance critical pharmacokinetic properties such as aqueous solubility and metabolic stability while providing defined vectors for substituent placement.[2][3] This has led to the inclusion of azetidines in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1]

This guide focuses on a specific, synthetically accessible class of azetidine derivatives: 1-aroyl-3-arylsulfonylazetidines. We will use 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine as our central reference compound to explore how systematic structural modifications can influence biological activity. This document is intended for researchers and drug development professionals, providing a framework for designing, synthesizing, and evaluating novel analogs based on this promising scaffold. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and present a structure-activity relationship (SAR) analysis grounded in established medicinal chemistry principles.

Core Molecular Architecture and Rationale for Analog Design

The reference compound can be deconstructed into three key components, each offering a distinct opportunity for modification to probe the chemical space and optimize for a desired biological effect.

  • The Azetidine Core: The central four-membered ring acts as a rigid scaffold, holding the other two components in a defined three-dimensional orientation. Its strained nature can also contribute to binding interactions.

  • The N-Aroyl Group (1-position): The 3-bromobenzoyl moiety at the N1 position. The benzoyl group introduces an aromatic system capable of engaging in π-stacking or hydrophobic interactions within a target protein. The bromine atom is an electron-withdrawing group that can influence the electronic properties of the amide bond and potentially act as a handle for further chemical modification.

  • The C-Arylsulfonyl Group (3-position): The 4-methoxybenzenesulfonyl moiety at the C3 position. The sulfonyl group is a strong hydrogen bond acceptor, while the attached aryl ring provides another site for interaction. The methoxy group is an electron-donating group that can modulate the electronic character and steric profile of this region.

The design of structural analogs is predicated on systematically altering these components to understand their individual contributions to biological activity.

Caption: Core structure of the reference compound and key points for analog diversification.

Comparative Analysis of Structural Analogs: A SAR Framework

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound.[4][5] For our reference scaffold, a systematic comparison would involve synthesizing and testing analogs with modifications at the R1 and R2 positions.

A. Modifications of the N-Aroyl (R1) Moiety

The N-benzoyl group is a critical interaction domain. Altering its substituents allows for fine-tuning of electronic and steric properties.

  • Electronic Effects: Replacing the bromine atom at the 3-position with electron-donating groups (e.g., -OCH₃, -CH₃) or other electron-withdrawing groups (e.g., -CF₃, -CN) can significantly alter the partial charge on the amide carbonyl oxygen.[6] This can strengthen or weaken potential hydrogen bonds with a biological target.

  • Positional Isomerism: Moving the bromine substituent from the meta (3) to the ortho (2) or para (4) position will change the molecule's overall shape and dipole moment. Ortho-substituents, in particular, can induce a conformational twist in the phenyl ring relative to the amide plane, which may be beneficial or detrimental to binding.[4]

  • Steric Bulk: Introducing larger or smaller substituents will probe the size and shape of the binding pocket. For example, replacing bromine with a smaller fluorine or a larger tert-butyl group can define the steric tolerance at this position.

B. Modifications of the 3-Arylsulfonyl (R2) Moiety

The 3-arylsulfonyl group provides a key hydrogen-bonding feature and an additional aromatic surface.

  • Hydrogen Bonding Capacity: The sulfonyl oxygens are strong hydrogen bond acceptors. Modifying the electronics of the attached phenyl ring can subtly influence their strength. Replacing the 4-methoxy group with a nitro group, for example, would make the sulfonyl group a better acceptor.

  • Lipophilicity and Solubility: The nature of the substituent on this phenyl ring will impact the overall lipophilicity (logP) of the molecule. Swapping the methoxy group for a more polar group like a hydroxyl or a more lipophilic group like a trifluoromethyl can be used to optimize pharmacokinetic properties.[7]

  • Bioisosteric Replacement: The entire benzenesulfonyl group could be replaced with other hydrogen bond accepting moieties, such as a benzoyl group or a heterocyclic ring, to explore different interaction modes.

Illustrative Data for Analog Comparison

Compound IDR1 Substituent (Position)R2 Substituent (Position)IC₅₀ (µM)Ligand Efficiency (LE)
Reference 3-Br4-OCH₃5.20.28
Analog A-14-Br4-OCH₃8.10.26
Analog A-23-CF₃4-OCH₃2.50.31
Analog A-33-OCH₃4-OCH₃15.70.24
Analog B-13-Br4-H7.90.27
Analog B-23-Br4-OH4.10.29
Analog B-33-Br4-CF₃3.80.30

Disclaimer: This data is for illustrative purposes only and does not represent experimentally verified results.

From this hypothetical data, one might conclude that a strong electron-withdrawing group at the R1 meta-position (Analog A-2) is beneficial for potency. Similarly, a hydrogen bond donor or a lipophilic, electron-withdrawing group at the R2 para-position (Analogs B-2 and B-3) appears to improve activity over the parent methoxy group.

Experimental Protocols

The trustworthiness of a comparative guide rests on the reproducibility of its experimental methods. The following sections provide detailed, self-validating protocols for the synthesis and evaluation of this compound class.

General Synthetic Workflow

The synthesis of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine and its analogs can be achieved via a convergent, multi-step sequence. The workflow below represents a common and reliable strategy. Many methods for azetidine synthesis rely on intramolecular cyclization reactions.[8][9]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine. As a brominated, sulfur-containing heterocyclic compound, this substance requires meticulous handling as regulated hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory adherence. The protocols herein are grounded in established principles from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Core Directive: Hazard Assessment and Risk Mitigation

Understanding the chemical nature of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is the foundation of its safe management. Its structure contains a bromine atom, classifying it as a halogenated organic compound, a category subject to stringent environmental regulations.[1][2]

Compound Profile and Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural motifs—a bromobenzoyl group and a methoxybenzenesulfonyl group—allow for a reliable hazard assessment based on analogous compounds.

Property Assessment Justification & References
Chemical Class Halogenated Organic Compound; SulfoneContains a carbon-bromine bond.[3][4]
Physical State Likely a solid at room temperatureBased on similar complex organic molecules.[5]
Primary Hazards Skin and eye irritant; Potentially harmful if swallowed or inhaled.Compounds with similar functional groups (e.g., brominated aromatics, sulfonyl chlorides) are known irritants.[5][6][7]
Decomposition Thermal decomposition may produce toxic gases.Combustion of halogenated and sulfur-containing organics can release hydrogen bromide (HBr), sulfur oxides (SOx), nitrogen oxides (NOx), and carbon monoxide (CO).[8]
Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal procedures must be conducted while wearing appropriate PPE. OSHA standards mandate that employers identify and provide necessary protective equipment.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always check the manufacturer's guidelines for compatibility.

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[10]

All operations involving this compound, especially the handling of waste, must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[11]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a multi-step process that hinges on one critical principle: waste segregation .

Step 1: Waste Segregation - The Cornerstone of Compliance

As a brominated molecule, this compound must be disposed of as halogenated organic waste .[3][4] Mixing it with other waste streams is a common and costly error that violates regulatory standards.

  • DO: Collect all materials contaminated with 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine—including residual solids, contaminated lab supplies (e.g., pipette tips, filter paper, gloves), and rinse solutions (e.g., from cleaning glassware)—in a dedicated halogenated waste container.[3]

  • DO NOT: Mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane).[4]

  • DO NOT: Mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.[4][12]

  • DO NOT dispose of this chemical down the drain or in regular trash.[13][14] This is strictly prohibited by the EPA.

Step 2: Proper Containerization

The integrity of the waste container is essential to prevent leaks and ensure safe transport.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[14]

  • Fill Volume: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and prevent spills.[14]

  • Condition: Ensure the exterior of the container is clean and free of contamination.[14]

Step 3: Mandatory Labeling

Proper labeling is a key requirement of OSHA's Laboratory Standard and EPA regulations.[15][16] As soon as the first drop of waste enters the container, it must be labeled.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[14][17]

  • The full, unabbreviated chemical name: "1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine" . List all other components in the container.

  • The accumulation start date (the date the first waste was added).[14]

  • An indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[17]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: The primary waste container must be kept in a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[14][18]

  • Container Lid: The waste container must be kept closed at all times except when adding waste.[17][18]

Step 5: Arranging for Final Disposal

The final disposal of halogenated organic waste must be handled by a licensed hazardous waste management company. This is coordinated through your institution's Environmental Health and Safety (EHS) office.

  • Request Pickup: Once your waste container is approaching full, or if it has been stored for the maximum time allowed by your institution (typically 6-12 months), contact your EHS office to schedule a pickup.[4][14][17]

  • Documentation: Maintain an accurate log of the waste generated, which will be required for the waste manifest provided by EHS.

Part 3: Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Ensure your PPE is intact.

  • Absorb the spilled material using an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels for large spills.[19]

  • Carefully collect the absorbed material and contaminated debris using non-sparking tools.

  • Place the collected material into a sealed, properly labeled hazardous waste container for disposal as halogenated organic waste.[3][4]

  • Decontaminate the spill area.

  • For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.[11]

Part 4: Scientific and Regulatory Rationale

The stringent protocols for halogenated organic compounds are rooted in their environmental persistence and the byproducts of improper disposal.

  • Regulatory Imperative: The EPA regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[1] Many spent halogenated solvents are designated as "F-listed" hazardous wastes, indicating they come from non-specific sources and are subject to strict management.[20]

  • Technical Justification: The carbon-halogen bond is strong. The required disposal method for this waste stream is typically high-temperature incineration at a specialized, licensed facility.[21][22] This process ensures the complete destruction of the molecule, preventing the formation and release of highly toxic and persistent environmental pollutants like brominated dioxins and furans.[3] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory complexity.[4]

Visualization: Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen Generation of Waste (Residuals, Contaminated Items) FumeHood->WasteGen Segregate CRITICAL STEP: Segregate as Halogenated Waste WasteGen->Segregate Is it halogenated? YES! Container Place in a Labeled, Compatible Halogenated Waste Container Segregate->Container Label Ensure Container is Properly Labeled (Name, Date, Hazards) Container->Label Store Store in Secondary Containment in a Satellite Accumulation Area Label->Store Close Keep Container Securely Closed Store->Close Pickup Contact EHS Office for Waste Pickup Close->Pickup Incineration Transport to Licensed Facility for High-Temperature Incineration Pickup->Incineration

Caption: Disposal workflow for halogenated organic compounds.

References

  • University of Pennsylvania, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES," EHRS. [Link]

  • Occupational Safety and Health Administration (OSHA), "Laboratory Safety Guidance." [Link]

  • American Chemical Society, "Hazardous Waste and Disposal Considerations." [Link]

  • Office of Clinical and Research Safety, "The Laboratory Standard." [Link]

  • Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste." [Link]

  • University of Southern California Environmental Health & Safety, "Chemical Waste." [Link]

  • ASPR, "OSHA Standards for Biological Laboratories." [Link]

  • National Science Teaching Association (NSTA), "Laboratory Waste Disposal Safety Protocols." [Link]

  • OSHA, "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD." [Link]

  • NIH Office of Science Policy, "OSHA Regulations and Guidance Applicable to Laboratories." [Link]

  • Ideal Response, "What is bromine and what are the safe disposal and recycling methods?" [Link]

  • U.S. Environmental Protection Agency, "Bromination Process For Disposal Of Spilled Hazardous Materials." [Link]

  • U.S. Environmental Protection Agency, "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." [Link]

  • Chemtalk, "Bromine water - disposal." [Link]

  • Rutgers University, "BROMINE." [Link]

  • Electronic Code of Federal Regulations (eCFR), "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." [Link]

  • U.S. Environmental Protection Agency, "EPA HAZARDOUS WASTE CODES." [Link]

  • EnergySolutions, "Waste Acceptance Guidelines." [Link]

  • Rutgers University, "Benzidine." [Link]

  • University of Wisconsin-Madison, "Appendix A Disposal Procedures by Chemical." [Link]

  • Wikipedia, "Reductive desulfonylation." [Link]

  • Merck Millipore, "SAFETY DATA SHEET." [Link]

  • Organic Syntheses, "Working with Hazardous Chemicals." [Link]

  • University of Oklahoma, "Hazardous Waste - EHSO Manual 2025-2026." [Link]

  • Hazardous Waste Experts, "How Do You Dispose of Organic Solvents?" [Link]

  • Solvent Washer, "How Should You Dispose of Excess Organic Solvents?" [Link]

  • Merced County, "PLANNING AND COMMUNITY." [Link]

Sources

Personal protective equipment for handling 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine

Hazard Analysis by Structural Analogy

The chemical structure of 1-(3-bromobenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine dictates a cautious approach. The primary hazards are derived from its constituent functional groups.

  • Azetidine Ring System: Azetidines are strained four-membered rings. While the N-acylation in this compound reduces some of the reactivity of the nitrogen, the ring system itself can be susceptible to opening under certain conditions, such as exposure to strong acids or bases, or at elevated temperatures.[1] N-acylation is a standard method for protecting amines or for synthesizing important chemical precursors.[2]

  • Bromobenzoyl Moiety: This component classifies the compound as a halogenated aromatic ketone. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[3][4][5][6] Compounds containing a benzoyl group can be reactive and may be sensitive to friction or shock, acting as potent oxidizers.[7] The presence of a bromine atom suggests that thermal decomposition could release hazardous gases like hydrogen bromide.[8]

  • Methoxybenzenesulfonyl Group: This portion of the molecule makes it a sulfonamide derivative. Sulfonamides are a significant class of compounds in medicinal chemistry and may possess biological activity.[9][10] While generally stable, sulfonyl-containing compounds should be handled with care, as some can be irritants.

Based on this analysis, the compound should be treated as harmful if swallowed or inhaled, a potential skin and eye irritant, and a substance requiring specialized disposal as halogenated waste.

Risk Assessment and Control Summary

A summary of potential hazards and the mandatory control measures are outlined below.

Potential Hazard Route of Exposure Required Control Measures
Unknown Toxicity Ingestion, Inhalation, Skin/Eye ContactHandle as a potent compound. Use a chemical fume hood for all manipulations. Wear full PPE.
Skin/Eye Irritation Skin/Eye ContactWear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[11]
Respiratory Irritation Inhalation of powderHandle only in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust generation.[7][12]
Environmental Hazard Improper DisposalDispose of as halogenated organic waste. Do not discharge to drains or the environment.[3][13]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure.

Protection Type Specific Equipment Guidelines and Rationale
Eye and Face Chemical safety goggles and a face shieldMust comply with EN 166 or equivalent standards. A face shield is required over goggles when handling the solid powder or creating solutions to protect against splashes and fine particulates.[11]
Skin Protection Nitrile or Neoprene chemical-resistant gloves (double-gloving recommended)Inspect gloves for any signs of degradation before use. Change gloves every two hours or immediately if contamination occurs.
Disposable, non-permeable lab coat with long sleeves and tight-fitting cuffsThe lab coat front must be fully closed. Do not wear the lab coat outside of the designated laboratory area.[11]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to control exposure to dust and vapors.[3][7][12]

Standard Operational Workflow

The following step-by-step workflow must be followed for all procedures involving this compound. This process is designed to minimize exposure and ensure procedural consistency.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Required PPE prep_1->prep_2 prep_3 Prepare Decontamination Solution (e.g., 70% Ethanol) prep_2->prep_3 prep_4 Label Halogenated Waste Containers prep_3->prep_4 handle_1 Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_4->handle_1 handle_2 Tare Weighing Vessel handle_1->handle_2 handle_3 Carefully Weigh Solid Compound handle_2->handle_3 handle_4 Add Solvent and Prepare Solution handle_3->handle_4 clean_1 Decontaminate All Surfaces and Equipment handle_4->clean_1 clean_2 Segregate and Dispose of Waste clean_1->clean_2 clean_3 Doff PPE in Correct Order clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Standard workflow for handling the compound.

Step-by-Step Methodology
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Assemble all necessary PPE as specified in the table above.

    • Prepare designated, clearly labeled waste containers for halogenated solid and liquid waste.[4][6]

    • Ensure an operational safety shower and eyewash station are accessible.

  • Handling (inside a chemical fume hood):

    • Don all required PPE before entering the handling area.

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep the container with the compound sealed when not in use.

  • Post-Handling and Cleanup:

    • Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent and then a cleaning solution.

    • Dispose of all contaminated materials, including wipes, disposable pipette tips, and used PPE, in the designated "Halogenated Organic Waste" container.[3]

    • Doff PPE by first removing the outer pair of gloves, followed by the face shield, lab coat, and inner gloves.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

G start Spill or Exposure Occurs spill Is the spill contained in the fume hood? start->spill exposure Was there personnel exposure? start->exposure spill_yes Clean up with inert absorbent material. Treat as halogenated waste. spill->spill_yes Yes spill_no Evacuate immediate area. Alert EH&S. Restrict access. spill->spill_no No exposure_skin Skin Contact: Remove contaminated clothing. Flush with water for 15 mins. exposure->exposure_skin Skin exposure_eye Eye Contact: Flush with eyewash for 15 mins. Seek immediate medical attention. exposure->exposure_eye Eye exposure_inhale Inhalation: Move to fresh air. Seek medical attention. exposure->exposure_inhale Inhalation seek_medical Seek Medical Attention for ALL exposures. exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhale->seek_medical

Caption: Emergency response decision tree.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][14]

  • Spill:

    • Small Spill (inside fume hood): Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Carefully collect the material into a sealed, labeled container for hazardous waste disposal.

    • Large Spill (outside fume hood): Evacuate the area immediately. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EH&S) office. Prevent entry to the area.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental harm and ensure regulatory compliance.

Waste Stream Container Type Disposal Protocol
Solid Waste Labeled, sealed containerIncludes excess solid compound, contaminated spill cleanup materials, and grossly contaminated gloves/wipes. Label as "Halogenated Organic Solid Waste".[4]
Liquid Waste Labeled, sealed solvent-safe containerIncludes all solutions containing the compound and solvent rinses of glassware. Label as "Halogenated Organic Liquid Waste".[3][6]
Contaminated PPE Labeled, sealed bag/containerIncludes used gloves, disposable lab coats, and other lightly contaminated items. Dispose of as solid hazardous waste.
Sharps Puncture-proof sharps containerNeedles, scalpels, or other contaminated sharps.

Key Disposal Directives:

  • NEVER mix halogenated and non-halogenated waste streams.[4][5][6] This is critical as the disposal cost and method for halogenated waste are significantly different.

  • NEVER dispose of this compound or its waste down the drain.[3]

  • Ensure all waste containers are kept closed except when adding waste.[5][6]

  • Arrange for waste pickup through your institution's EH&S department.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Laboratory Waste Disposal. University of Coimbra.
  • Halogenated Solvents in Labor
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Personal protective equipment for handling 2',3',5'-Tri-O-benzoyl-6-azauridine. BenchChem.
  • Benzoyl peroxide Safety D
  • GHS Safety D
  • Benzoyl Peroxide.
  • Perfluorobutanesulfonic acid.
  • SPI Supplies Division Safety Data Sheet: Benzoyl Peroxide. SPI Supplies.
  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
  • Safety Data Sheet for 3-Bromobenzoyl chloride. MilliporeSigma.
  • Material Safety D
  • MATERIAL SAFETY DATA SHEET - Cibenzoline Tablets. Pfizer Inc.
  • Perfluorooctanesulfonic acid.
  • SAFETY DATA SHEET - 4-Bromophenylacetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromobenzophenone. Fisher Scientific.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • SAFETY DATA SHEET - Extran® MA 02. Merck Millipore.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • An eco-friendly and highly efficient route for N-acylation under c
  • 3-((Benzyloxy)methoxy)azetidine. ChemScene.
  • Azetidine synthesis. Organic Chemistry Portal.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • 1-(3-Bromophenylsulfonyl)
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
  • Investigation of the Effect of Molecules Containing Sulfonamide Moiety Adsorbed on the FAPbI3 Perovskite Surface: A First-Principles Study. MDPI.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.